Lmp7-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27N3O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-cyclohexyl-4-oxo-4-[[7-(4-phenyl-1,3-thiazol-2-yl)quinolin-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C28H27N3O3S/c32-26(16-22(28(33)34)18-7-3-1-4-8-18)31-25-14-13-20-11-12-21(15-23(20)29-25)27-30-24(17-35-27)19-9-5-2-6-10-19/h2,5-6,9-15,17-18,22H,1,3-4,7-8,16H2,(H,33,34)(H,29,31,32) |
InChI Key |
APWRCWKBBYBSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)NC2=NC3=C(C=CC(=C3)C4=NC(=CS4)C5=CC=CC=C5)C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LMP7 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific data on a compound designated "LMP7-IN-2". Therefore, this guide provides a comprehensive overview of the mechanism of action of well-characterized Low Molecular Mass Polypeptide 7 (LMP7) inhibitors, such as ONX 0914 (also known as PR-957) and PRN1126, which are considered representative of this class of molecules. The principles and data presented herein are intended to serve as a robust technical reference for understanding how selective LMP7 inhibition modulates cellular pathways.
Core Mechanism of Action: Targeting the Immunoproteasome
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ).[1] It plays a crucial role in processing proteins for presentation on Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the adaptive immune response. The immunoproteasome's catalytic core contains three distinct active subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1c, β2c, and β5c).[1]
LMP7 inhibitors are small molecules designed to selectively target the chymotrypsin-like activity of the LMP7 (β5i) subunit. By binding to the active site of LMP7, these inhibitors block its proteolytic function. This selective inhibition disrupts the normal processing of intracellular proteins, leading to a cascade of downstream effects on immune cell function, including altered cytokine production and modulation of T-cell differentiation.[2][3]
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of an LMP7 inhibitor is determined by its potency towards LMP7 and its selectivity over other proteasome subunits. High selectivity for LMP7 over the constitutive β5 subunit is critical to minimize off-target effects on normal cellular protein homeostasis. The following tables summarize the inhibitory concentrations (IC50) of representative LMP7 inhibitors against various proteasome subunits.
Table 1: Inhibitory Activity (IC50) of ONX 0914 Against Proteasome Subunits
| Subunit | Human IC50 (nM) | Murine IC50 (nM) | Notes |
| LMP7 (β5i) | 73 | 65 | Potent inhibition of the target subunit. |
| LMP2 (β1i) | ~1100 - 2900 | - | Significantly less potent inhibition compared to LMP7. |
| β5c | 1040 | 920 | Demonstrates selectivity for the immunoproteasome over the constitutive proteasome. |
| β1c | >10000 | >10000 | Minimal activity against this constitutive subunit. |
| β2c | >10000 | >10000 | Minimal activity against this constitutive subunit. |
Data compiled from multiple sources.[4]
Table 2: Comparative Selectivity of LMP7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity over β5c |
| ONX 0914 | LMP7 | ~70 | ~15-40 fold |
| PRN1126 | LMP7 | ~10-50 | Highly selective |
| M3258 | LMP7 | 4.1 | ~614 fold |
This table provides a comparative overview of selectivity for different LMP7 inhibitors.[4][5][6]
Signaling Pathways Modulated by LMP7 Inhibition
Inhibition of LMP7 impacts several key signaling pathways that are central to the inflammatory response. The primary consequences of this inhibition are the suppression of pro-inflammatory cytokine production and the modulation of T helper cell differentiation.
Cytokine Production
LMP7 inhibition has been shown to significantly reduce the secretion of several pro-inflammatory cytokines from immune cells. For example, treatment with ONX 0914 blocks the production of Interleukin-23 (IL-23) by activated monocytes and reduces the secretion of IFN-γ and IL-2 from T cells.[3] A reduction in IL-6 and Tumor Necrosis Factor-alpha (TNF-α) has also been observed.[3] The co-inhibition of both LMP2 and LMP7 appears to be particularly effective in reducing IL-6 secretion.[5]
Figure 1: Simplified pathway showing the effect of LMP7 inhibition on pro-inflammatory cytokine production.
T Helper Cell Differentiation
LMP7 activity is implicated in the differentiation of naive T helper cells into specific effector lineages. Inhibition of LMP7 has been demonstrated to suppress the development of pro-inflammatory Th1 and Th17 cells, while potentially promoting the generation of anti-inflammatory regulatory T cells (Tregs).[5] This shift in T-cell polarization contributes to the anti-inflammatory phenotype observed with LMP7 inhibitor treatment.
References
- 1. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Structure and Synthesis of the LMP7 Inhibitor M3258
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective immunoproteasome subunit LMP7 inhibitor, M3258. The document details its chemical structure, synthesis, and key biological data, offering valuable insights for researchers in immunology, oncology, and drug discovery.
Chemical Structure and Properties
M3258 is an orally bioavailable, reversible covalent inhibitor of the LMP7 (β5i) subunit of the immunoproteasome.[1] Its chemical structure is characterized by a dipeptide boronate scaffold with a benzofuran moiety.[2][3] The benzofuran group occupies the lipophilic S1 pocket of the LMP7 active site, contributing to the inhibitor's high selectivity.[1]
Chemical Name: (2S)-N-[(1R)-1-(benzofuran-3-yl)-1-oxo-3-phenylpropan-2-yl]-N-[(1R)-1-boronoethyl]acetamide
Molecular Formula: C₂₄H₂₅BNO₅
Molecular Weight: 418.27 g/mol
Quantitative Biological Data
M3258 exhibits high potency and remarkable selectivity for the LMP7 subunit over other proteasomal subunits. The following tables summarize its inhibitory and cellular activities.
Table 1: In Vitro Inhibitory Activity of M3258 against Proteasome Subunits [1]
| Target Subunit | Mean IC₅₀ (nmol/L) |
| Immunoproteasome | |
| LMP7 (β5i) | 4.1 |
| LMP2 (β1i) | > 30,000 |
| MECL-1 (β2i) | > 30,000 |
| Constitutive Proteasome | |
| β5 | 2,519 |
| β1 | > 30,000 |
| β2 | > 30,000 |
Table 2: Cellular Activity of M3258 in MM.1S Multiple Myeloma Cells [1]
| Cellular Effect | EC₅₀ (nmol/L) |
| Induction of Apoptosis (Caspase 3/7 Activity) | 420 |
| Accumulation of Ubiquitinated Proteins | 1,980 |
| Reduction of Cell Viability | 367 |
Synthesis of M3258
The synthesis of M3258 is detailed in patent WO 2019/038250 A1 as compound 9. The following is a summary of the multi-step synthesis.
Synthesis Pathway
Experimental Protocol: Synthesis of M3258
The synthesis involves a series of amide couplings and deprotection steps, starting from commercially available amino acids and benzofuran-3-carboxylic acid. The key steps include the formation of a dipeptide, coupling with the benzofuran moiety, introduction of the boronic acid functionality, and final deprotection. All reactions are performed under standard laboratory conditions with appropriate purification techniques at each step. For a detailed, step-by-step protocol, please refer to the experimental section for compound 9 in patent WO 2019/038250 A1.
Experimental Methodologies
The following are summaries of the key experimental protocols used to characterize the biological activity of M3258.
Proteasome Subunit Inhibition Assay
The inhibitory activity of M3258 against purified human immunoproteasome and constitutive proteasome was assessed using fluorogenic peptide substrates.
References
Lmp7-IN-2 discovery and development
An In-depth Technical Guide to the Discovery and Development of a Representative LMP7 Inhibitor: ONX 0914
Introduction
This document provides a detailed technical overview of the discovery and development of a significant inhibitor of the immunoproteasome subunit LMP7. While the initial topic of interest was "Lmp7-IN-2," publicly available information on this specific compound is scarce, limited to its chemical formula (C28H27N3O) and molecular weight (485.60) with a reference to a patent application.[1][2][3] To fulfill the request for an in-depth technical guide, this report focuses on the well-characterized and extensively documented LMP7 inhibitor, ONX 0914 (also known as PR-957), as a representative example. ONX 0914 is a potent and selective inhibitor of the chymotrypsin-like activity of the LMP7 (also known as β5i) subunit of the immunoproteasome.[4][5][6][7] Its development has provided crucial insights into the therapeutic potential of targeting the immunoproteasome in autoimmune diseases and some cancers.[6][8][9]
Discovery and Optimization
ONX 0914 is a tripeptide epoxyketone that was identified through a medicinal chemistry campaign aimed at developing selective inhibitors of the immunoproteasome.[8] The discovery process built upon the knowledge gained from the development of the broader spectrum proteasome inhibitor, carfilzomib.[8] Researchers found that tripeptide epoxyketones offered a balance of potency and selectivity.[8] The selectivity of ONX 0914 for LMP7 over its constitutive counterpart, β5, is largely attributed to the interaction of the P1 tyrosine residue of the inhibitor with the S1 binding pocket of LMP7.[8]
Mechanism of Action
ONX 0914 acts as an irreversible, non-competitive inhibitor of the LMP7 subunit.[4] It covalently binds to the N-terminal threonine residue within the active site of the catalytic subunit.[10] While highly selective for LMP7, at higher concentrations, ONX 0914 can also inhibit the LMP2 subunit of the immunoproteasome.[9][11] This dual LMP7/LMP2 inhibition has been suggested to be crucial for its broad anti-inflammatory effects.[11]
Data Presentation
Table 1: In Vitro Inhibitory Activity of ONX 0914
| Target Subunit | IC50 (nM) | Cell Line/System | Reference |
| LMP7 (β5i) | ~10 | Not Specified | [5][7] |
| LMP7 (human) | Not Specified | Purified enzyme | |
| LMP7 (mouse) | Not Specified | Purified enzyme | |
| β5 (constitutive) | 920 (mouse), 1040 (human) | Purified enzyme | |
| LMP2 (β1i) | Inhibition observed at higher concentrations | Not Specified | [9] |
| MECL-1 (β2i) | Inhibition observed at higher concentrations | Not Specified | [7] |
Table 2: Cellular Activity of ONX 0914
| Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| MM1.S (Multiple Myeloma) | Antiproliferative (MTS assay, 72h) | 0.24 | [4] |
| NCI-H727 (Lung Cancer) | Cytotoxicity | 0.3 | [4] |
| THP-1, HL-60, U937 (Hematopoietic) | Decreased Chymotrypsin-like Activity | 50 nM (concentration used) | [12] |
| LN229, GBM8401, U87MG (Glioblastoma) | Inhibition of Survival | Not specified | [13] |
Experimental Protocols
Proteasome Activity Assay
A common method to determine the inhibitory activity of compounds like ONX 0914 on proteasome subunits involves fluorogenic peptide substrates.
Protocol:
-
Cell lysates are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25% sucrose, 2 mM EDTA, 1 mM DTT, 1 mM ATP, 0.05% digitonin).[14]
-
Aliquots of the cell lysate are incubated with a reaction buffer containing a fluorogenic substrate specific for the proteasome subunit of interest. For LMP7, a substrate like Ac-ANW-AMC can be used.[12][14]
-
The reaction is incubated at 37°C for a defined period (e.g., 20 minutes).[12]
-
The reaction is stopped, for example, by adding a 2% SDS solution.[12]
-
The fluorescence of the cleaved substrate is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission for AMC).[12]
-
The activity is calculated relative to a control (e.g., DMSO treated) and normalized to the total protein concentration in the lysate.
In Vivo Animal Model: Colitis
ONX 0914 has been evaluated in various animal models of autoimmune diseases, including colitis.
Protocol (DSS-induced Colitis Model):
-
Colitis is induced in mice (e.g., C57BL/6) by administering dextran sodium sulfate (DSS) in their drinking water.[15] The concentration and duration of DSS administration can be varied to induce acute or chronic colitis.[16]
-
ONX 0914 is administered to the treatment group, typically via intraperitoneal or intravenous injection, at a specified dose and frequency (e.g., 10 mg/kg).[17] A vehicle control group receives the solvent used to dissolve ONX 0914 (e.g., a solution containing DMSO).[17]
-
Disease activity is monitored by daily measurements of body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the study, mice are euthanized, and the colons are collected for macroscopic and histological analysis to assess inflammation and tissue damage.[15]
-
Cytokine levels in the serum or colon tissue can be measured by ELISA to evaluate the anti-inflammatory effects of the treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Impact of ONX 0914 on T-Cell Activation
ONX 0914 has been shown to impair T-cell activation by reducing the sustainment of ERK phosphorylation, while not affecting other pathways like NF-κB.[18]
Caption: ONX 0914 impairs T-cell activation via the ERK pathway.
Experimental Workflow: Evaluation of ONX 0914 in a Colitis Model
The following diagram illustrates a typical workflow for assessing the efficacy of ONX 0914 in a preclinical model of colitis.
Caption: Experimental workflow for ONX 0914 in a colitis model.
Conclusion
ONX 0914 has been a pivotal tool in understanding the role of the immunoproteasome in health and disease. Its selective inhibition of LMP7, and to some extent LMP2, has demonstrated significant therapeutic potential in preclinical models of various inflammatory and autoimmune disorders. The extensive research on ONX 0914 has paved the way for the development of next-generation immunoproteasome inhibitors, some of which are now in clinical trials. This technical guide, using ONX 0914 as a representative example, provides a comprehensive overview of the key aspects of its discovery and development for researchers and professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 6. Onyx Pharmaceuticals Announces Cell Publication Demonstrating Selectivity of Immunoproteasome Inhibitor ONX 0914 | Technology Networks [technologynetworks.com]
- 7. apexbt.com [apexbt.com]
- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. kezarlifesciences.com [kezarlifesciences.com]
- 11. embopress.org [embopress.org]
- 12. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. scantox.com [scantox.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
An In-depth Technical Guide on the Biological Activity and Function of LMP7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP7-IN-2 is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), a critical component of the immunoproteasome. The immunoproteasome is primarily expressed in hematopoietic cells and is induced by pro-inflammatory cytokines in other cell types. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of various autoimmune diseases and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, mechanism of action, and effects on cellular signaling pathways. Detailed experimental protocols for assessing its activity and diagrams illustrating key pathways and workflows are also presented to support further research and drug development efforts.
Introduction to LMP7 and the Immunoproteasome
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis. In response to inflammatory signals, such as those from interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.
LMP7, encoded by the PSMB8 gene, possesses chymotrypsin-like activity and is a key driver of the immunoproteasome's unique proteolytic specificity. This specialized activity is crucial for the generation of specific peptide antigens that are subsequently presented on MHC class I molecules to cytotoxic T lymphocytes. Beyond its role in antigen presentation, the immunoproteasome, and specifically LMP7, has been shown to regulate cytokine production and the differentiation of T helper cells, making it a compelling therapeutic target for autoimmune and inflammatory diseases.
This compound: A Selective LMP7 Inhibitor
This compound belongs to a class of substituted thiazole compounds identified as potent inhibitors of LMP7. While the specific compound "this compound" is a designation used by chemical suppliers, it originates from a series of compounds disclosed in patent WO2014086701A1. For the purpose of this guide, we will refer to a representative compound from this patent, N-(4-(4-methylthiazol-2-yl)-[1,1'-biphenyl]-3-yl)furan-2-carboxamide , as a surrogate for this compound to illustrate the biological activity of this chemical series.
Quantitative Biological Activity
The inhibitory activity of the representative LMP7 inhibitor was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound | Target | Assay Type | IC50 (nM) |
| Representative Thiazole Inhibitor | Human LMP7 | Biochemical | < 100 |
Table 1: In vitro inhibitory activity of a representative substituted thiazole LMP7 inhibitor.
Experimental Protocols
The following is a detailed protocol for a typical in vitro biochemical assay to determine the inhibitory activity of compounds against LMP7, based on methodologies described in relevant patents and literature.
4.1. LMP7 Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified human 20S immunoproteasome.
Materials:
-
Purified human 20S immunoproteasome
-
Fluorogenic substrate for LMP7 chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.03% SDS
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In the 384-well plate, add 1 µL of the diluted test compound to each well. For control wells, add 1 µL of DMSO.
-
Add 20 µL of assay buffer containing 0.5 nM of purified human 20S immunoproteasome to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of assay buffer containing 15 µM of the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read) at 30°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Mechanism of Action
Inhibition of LMP7 by compounds like this compound has significant downstream effects on inflammatory and autoimmune signaling pathways. The primary mechanism involves the modulation of cytokine production and T-cell differentiation.
Caption: Signaling pathway affected by LMP7 inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel LMP7 inhibitor.
Caption: Experimental workflow for LMP7 inhibitor discovery.
Conclusion
This compound and related substituted thiazole compounds represent a promising class of selective LMP7 inhibitors. Their ability to potently and selectively inhibit the chymotrypsin-like activity of the immunoproteasome translates into significant anti-inflammatory effects, primarily through the suppression of pro-inflammatory cytokine production and the inhibition of Th17 cell differentiation. The detailed protocols and workflows provided in this guide are intended to facilitate further investigation into the therapeutic potential of LMP7 inhibition for a range of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the in vivo efficacy, safety profile, and precise molecular mechanisms of this class of inhibitors.
Target Validation of LMP7 in the Immunoproteasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the immune system. It is primarily expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines such as IFN-γ and TNF-α. The immunoproteasome is composed of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts (β1, β2, and β5). LMP7, in particular, possesses chymotrypsin-like activity and is a key player in the generation of peptides for MHC class I antigen presentation. Beyond its role in antigen processing, LMP7 has been implicated in cytokine production, T-cell differentiation, and the regulation of inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and certain cancers.
This technical guide provides an in-depth overview of the target validation of LMP7, using the well-characterized inhibitor ONX-0914 (also known as PR-957) as a representative example for a hypothetical inhibitor, Lmp7-IN-2 . The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the development of novel LMP7-targeting therapeutics.
Data Presentation: Quantitative Analysis of LMP7 Inhibition
The selective inhibition of LMP7 over other proteasome subunits is a critical aspect of target validation. The following tables summarize the inhibitory activity of ONX-0914, which serves as a proxy for our theoretical this compound.
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity (fold vs. β5) | Reference |
| ONX-0914 (PR-957) | LMP7 (β5i) | ~10 | 20-40 | [1] |
| LMP2 (β1i) | - | - | [1] | |
| β5 | - | - | [1] | |
| THP-1 cells (cell-based) | 47.7 | - | [2] |
Table 1: In Vitro Inhibitory Activity of ONX-0914. This table highlights the potent and selective inhibition of the LMP7 subunit by ONX-0914 in cell-free assays and its effect on a monocytic cell line.
| Cytokine | Cell Type | Inhibitor Concentration | Inhibition (%) | Reference |
| IL-23 | Activated Monocytes | LMP7-selective | ~90 | [1] |
| TNF-α | Activated Monocytes | LMP7-selective | ~50 | [1] |
| IL-6 | Activated Monocytes | LMP7-selective | ~50 | [1] |
| IFN-γ | T cells | LMP7-selective | ~60 | [1] |
| IL-2 | T cells | LMP7-selective | ~50 | [1] |
Table 2: Effect of LMP7 Inhibition on Cytokine Production. This table demonstrates the significant reduction in the production of key pro-inflammatory cytokines upon selective inhibition of LMP7 by ONX-0914.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in LMP7 target validation.
Proteasome Activity Assay
This assay measures the enzymatic activity of the proteasome subunits in the presence of an inhibitor.
Materials:
-
Cell lysate from cells of interest (e.g., PBMCs, cancer cell lines)
-
Proteasome lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity of LMP7 and β5)
-
Ac-PAL-AMC (specific for LMP2)
-
-
LMP7 inhibitor (e.g., ONX-0914)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare cell lysates by incubating cells in proteasome lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Add varying concentrations of the LMP7 inhibitor (e.g., ONX-0914) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometer.
-
Continue to measure the fluorescence every 5 minutes for 60 minutes.
-
Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.
-
Plot the proteasome activity against the inhibitor concentration to determine the IC50 value.
Cytokine Production Assay (ELISA)
This protocol details the measurement of cytokine levels in cell culture supernatants following treatment with an LMP7 inhibitor.
Materials:
-
Immune cells (e.g., PBMCs, T cells, monocytes)
-
Cell culture medium
-
Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells)
-
LMP7 inhibitor (e.g., ONX-0914)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Plate the immune cells in a 96-well plate at a predetermined density.
-
Pre-treat the cells with various concentrations of the LMP7 inhibitor for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with the appropriate agent (e.g., 1 µg/mL LPS for monocytes).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and a standard curve of the recombinant cytokine.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Analyze the dose-dependent effect of the LMP7 inhibitor on cytokine production.
Mandatory Visualizations
Signaling Pathway of Immunoproteasome-Mediated Inflammation
Caption: LMP7's role in inflammatory signaling.
Experimental Workflow for LMP7 Inhibitor Target Validation
Caption: Target validation workflow for LMP7 inhibitors.
Conclusion
The validation of LMP7 as a therapeutic target requires a multi-faceted approach encompassing biochemical, cellular, and in vivo studies. The data and protocols presented in this guide, using ONX-0914 as a surrogate for a hypothetical this compound, provide a solid framework for researchers to assess the potency, selectivity, and therapeutic potential of novel LMP7 inhibitors. The crucial role of LMP7 in modulating immune responses underscores its significance as a target for a new generation of anti-inflammatory and anti-cancer drugs. Further research into the intricate signaling pathways governed by the immunoproteasome will continue to unveil new therapeutic opportunities.
References
The Role of LMP7 Inhibition in Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response, primarily through the generation of peptides for presentation by Major Histocompatibility Complex (MHC) Class I molecules. The Low Molecular Mass Polypeptide 7 (LMP7), or β5i, is a key catalytic subunit of the immunoproteasome. Its chymotrypsin-like activity is critical for producing antigenic peptides that elicit cytotoxic T lymphocyte (CTL) responses. Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the role of LMP7 inhibition in antigen presentation, with a focus on the well-characterized inhibitor ONX-0914 (also known as PR-957) as a principal exemplar. While data on a compound referred to as Lmp7-IN-2 is sparse, the principles and findings detailed herein for established LMP7 inhibitors provide a robust framework for understanding its potential biological effects. This document outlines the molecular mechanisms, quantitative effects on immune processes, and detailed experimental protocols relevant to the study of LMP7 inhibitors.
Introduction to the Immunoproteasome and LMP7
The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins. In hematopoietic cells, and in other cells upon stimulation with inflammatory cytokines like interferon-gamma (IFN-γ), the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their immuno-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively, to form the immunoproteasome.[1][2] This specialized form of the proteasome exhibits altered cleavage preferences, which are believed to optimize the generation of peptide antigens for MHC class I loading.
LMP7 possesses a chymotrypsin-like activity, preferentially cleaving after large hydrophobic residues. This activity is critical for generating peptides with C-terminal hydrophobic anchor residues that have a high affinity for the peptide-binding groove of most MHC class I alleles.[1] Consequently, LMP7 plays a significant role in shaping the repertoire of peptides presented to CD8+ T cells, thereby influencing the nature and magnitude of the cellular immune response.[3][4]
Mechanism of Action of LMP7 Inhibitors
LMP7 inhibitors are small molecules designed to selectively target the catalytic activity of the LMP7 subunit. A prominent example is ONX-0914, a tripeptide epoxyketone that acts as a potent and irreversible inhibitor of LMP7.[5][6] The selectivity of ONX-0914 for LMP7 over its constitutive counterpart, β5, is attributed to specific interactions within the S1 binding pocket of the enzyme.[5] By blocking the chymotrypsin-like activity of LMP7, these inhibitors alter the proteolytic output of the immunoproteasome.
The primary consequence of LMP7 inhibition on antigen presentation is a reduction in the generation of specific MHC class I epitopes.[4][7] This can lead to a decreased presentation of certain viral or tumor-associated antigens, thereby modulating the T-cell response. Beyond its direct role in antigen processing, LMP7 inhibition has been shown to have broader effects on immune cell function, including the modulation of cytokine production and T-cell differentiation.[8][9]
Quantitative Data on the Effects of LMP7 Inhibition
The following tables summarize quantitative data on the effects of LMP7 inhibitors, primarily ONX-0914, from various in vitro and in vivo studies.
Table 1: Inhibitory Potency of LMP7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| ONX-0914 (PR-957) | LMP7 | Cell-free | ~10 | [7] |
| LMP7 (in human Raji cells) | Functional | 5.7 | [7] | |
| M3258 | LMP7 (human) | Biochemical | 3.6 - 4.1 | [10][11] |
| LMP7 (in MM.1S cells) | Cellular | 2.2 - 3.4 | [10] | |
| β5 (constitutive) | Biochemical | 2519 | [11] |
Table 2: Effects of LMP7 Inhibition on Cytokine Production
| Inhibitor | Cell Type | Stimulus | Cytokine | Inhibition | Reference(s) |
| ONX-0914 | Human PBMCs | LPS | IL-23 | ~90% | [7] |
| Human PBMCs | LPS | TNF-α | ~50% | [7][9] | |
| Human PBMCs | LPS | IL-6 | ~50% | [7][9] | |
| Activated T cells | - | IFN-γ | ~60% | [7] | |
| Activated T cells | - | IL-2 | ~50% | [7] |
Table 3: Effects of LMP7 Inhibition on T-Cell Responses
| Inhibitor | T-Cell Type | Effect | Magnitude | Reference(s) |
| ONX-0914 | Naïve CD4+ T cells | Inhibition of Th17 differentiation | Significant | [12] |
| Allogeneic T cells | Decreased IFN-γ production | Significant | [6] | |
| CD4+ and CD8+ T cells | Reduction in memory T cells | Significant | [8] |
Experimental Protocols
This section details common experimental protocols used to assess the role of LMP7 inhibitors in antigen presentation and immune modulation.
Proteasome Activity Assays
Objective: To measure the inhibitory activity of a compound against specific proteasome subunits.
Methodology:
-
Cell-free Assay:
-
Purified human or murine immunoproteasome and constitutive proteasome are used.
-
The inhibitor is incubated with the purified proteasome at various concentrations.
-
A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added.
-
The rate of substrate cleavage is measured by detecting the fluorescent product using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[12]
-
-
Cell-based Assay:
-
Cells expressing the immunoproteasome (e.g., RPMI-8226 multiple myeloma cells) are treated with the inhibitor.[11]
-
A cell-permeable fluorogenic substrate for chymotrypsin-like activity (e.g., MeO-Suc-GLF-AMC) is added.[12]
-
The fluorescence is measured to determine the intracellular proteasome activity.
-
MHC Class I Antigen Presentation Assay
Objective: To determine the effect of LMP7 inhibition on the presentation of a specific T-cell epitope.
Methodology:
-
Cell Lines and T-cell Hybridoma:
-
Use male-derived mouse splenocytes that endogenously express an LMP7-dependent H-2Db restricted T-cell epitope (e.g., UTY246–254).
-
A T-cell hybridoma specific for this epitope that expresses β-galactosidase (lacZ) upon T-cell receptor (TCR) stimulation is used as a reporter.[12]
-
-
Inhibition and Co-culture:
-
The splenocytes are incubated with varying concentrations of the LMP7 inhibitor.
-
The treated splenocytes are then co-cultured with the T-cell hybridoma.
-
-
Readout:
-
After incubation, the cells are lysed, and a substrate for β-galactosidase (e.g., CPRG) is added.
-
The colorimetric change is measured to quantify the activation of the T-cell hybridoma, which is proportional to the amount of presented epitope.[12]
-
Cytokine Release Assay
Objective: To measure the effect of LMP7 inhibition on the production of inflammatory cytokines.
Methodology:
-
Cell Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes are isolated.
-
The cells are pre-treated with the LMP7 inhibitor for a specified time (e.g., 1 hour).
-
The cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS).[13]
-
-
Cytokine Measurement:
-
The cell culture supernatants are collected after a suitable incubation period (e.g., 24 hours).
-
The concentrations of various cytokines (e.g., IL-6, TNF-α, IL-23) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[14]
-
T-Cell Differentiation Assay
Objective: To assess the impact of LMP7 inhibition on the differentiation of naïve CD4+ T cells into specific helper T-cell subsets (e.g., Th17).
Methodology:
-
T-Cell Isolation and Culture:
-
Naïve CD4+ T cells are isolated from mouse spleens using magnetic-activated cell sorting (MACS).
-
The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for TCR stimulation, along with a cocktail of cytokines (e.g., IL-6, TGF-β).[2]
-
-
Inhibitor Treatment:
-
The LMP7 inhibitor is added to the culture medium at the desired concentration.
-
-
Analysis:
-
After several days of culture, the cells are re-stimulated and then stained intracellularly for the signature Th17 cytokine, IL-17A.
-
The percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of LMP7 inhibition.
References
- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Immunoproteasome Subunit LMP7 with ONX 0914 Ameliorates Graft-versus-Host Disease in an MHC-Matched Minor Histocompatibility Antigen-Disparate Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ONX-0914 (PR-957) | CAS:960374-59-8 | Immunoproteasome inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lmp7-IN-2 on Cytokine Production: A Technical Guide for Researchers
An in-depth analysis of the selective immunoproteasome inhibitor Lmp7-IN-2 and its profound effects on modulating inflammatory cytokine expression, providing critical insights for therapeutic development in autoimmune and inflammatory diseases.
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory stimuli in other cell types. Its catalytic subunits, including low-molecular mass polypeptide 7 (Lmp7 or β5i), play a crucial role in processing antigens for presentation by MHC class I molecules. However, emerging evidence has highlighted a broader role for the immunoproteasome in regulating immune responses, particularly in the production of inflammatory cytokines. Selective inhibition of Lmp7 has garnered significant interest as a therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the effects of this compound, a selective Lmp7 inhibitor, on cytokine production, compiling key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
The following tables summarize the quantitative data from various studies on the effect of Lmp7 inhibitors, primarily PR-957 (also known as ONX 0914), on the production of key inflammatory cytokines.
| Cytokine | Cell Type/Model | Treatment | Concentration/Dose | % Inhibition / Fold Change | Reference |
| IL-23 | Activated Human Monocytes | PR-957 | 100 nM | ~80% inhibition | [1][2][3] |
| IFN-γ | Activated Human T cells | PR-957 | 100 nM | Significant reduction | [1][2][3] |
| IL-2 | Activated Human T cells | PR-957 | 100 nM | Significant reduction | [1][2][3] |
| IL-6 | LPS-stimulated Mouse Splenocytes | ONX 0914 (co-inhibition of Lmp2/7) | 300 nM | Significant reduction | [4] |
| IL-6 | LPS-stimulated Human PBMCs | ONX 0914 (co-inhibition of Lmp2/7) | 300 nM | Significant reduction | [4] |
| IL-17A | Mouse Model of Colitis | ONX 0914 | 10 mg/kg | Significant reduction in tissue | [5] |
| TNF-α | Activated Human Monocytes | ONX 0914 | Not specified | Significantly inhibited | [6] |
Note: this compound is a general descriptor for inhibitors of Lmp7. PR-957/ONX 0914 is the most extensively studied selective Lmp7 inhibitor. Some studies indicate that the robust anti-cytokine effect of ONX 0914 may be due to the co-inhibition of Lmp2 at higher concentrations or with prolonged exposure.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments cited in the literature on this compound's effects on cytokine production.
Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of secreted cytokines in cell culture supernatants or biological fluids following treatment with an Lmp7 inhibitor.
Materials:
-
96-well ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Detection antibody specific for the cytokine of interest (biotinylated)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Add serially diluted recombinant cytokine standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody diluted in assay buffer to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous population following treatment with an Lmp7 inhibitor.
Materials:
-
Fluorochrome-conjugated antibodies against cell surface markers and the intracellular cytokine of interest
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Stimulation and Treatment: Culture cells in the presence of a stimulant (e.g., PMA/Ionomycin for T cells, LPS for monocytes) and the Lmp7 inhibitor or vehicle control for a specified period.
-
Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.
-
Surface Staining: Harvest the cells and wash them with FACS buffer. Stain for cell surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells with FACS buffer. Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Stain for the intracellular cytokine with a fluorochrome-conjugated antibody diluted in permeabilization buffer for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the flow cytometry data using appropriate software to gate on the cell population of interest and determine the percentage of cells positive for the cytokine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on cytokine production.
Caption: Lmp7 inhibition blocks NF-κB signaling and cytokine production.
Caption: Workflows for ELISA and Intracellular Cytokine Staining.
Conclusion
The selective inhibition of the immunoproteasome subunit Lmp7 by compounds such as this compound presents a compelling therapeutic avenue for a multitude of inflammatory and autoimmune diseases. The data clearly demonstrate that Lmp7 inhibition significantly curtails the production of key pro-inflammatory cytokines, including IL-23, IFN-γ, IL-2, IL-6, and IL-17A. This effect is largely mediated through the disruption of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced roles of Lmp7 in immune regulation. Future studies should continue to explore the therapeutic potential of Lmp7 inhibitors, with a particular focus on the long-term efficacy and safety of these compounds in preclinical and clinical settings. The insights gained from such research will be invaluable for the development of novel and more targeted therapies for debilitating inflammatory conditions.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
Investigating Lmp7-IN-2 in Autoimmune Disease Models: A Technical Guide
This technical guide provides an in-depth overview of the investigation of Lmp7 (Low-molecular mass polypeptide-7) inhibitors, with a focus on a representative compound designated as Lmp7-IN-2, in the context of autoimmune disease models. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology and pharmacology. It covers the core mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies, offering a comprehensive resource for evaluating the therapeutic potential of Lmp7 inhibition.
Introduction to Lmp7 and the Immunoproteasome
The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as IFN-γ and TNF-α.[1] It plays a crucial role in the immune system by processing proteins for presentation on MHC class I molecules, thereby shaping the CD8+ T cell response.[2][3] The immunoproteasome's catalytic core is composed of three distinct subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5) found in the standard proteasome.[4]
Lmp7, in particular, possesses chymotrypsin-like activity and has been identified as a key player in the pathogenesis of various autoimmune diseases.[5][6] Beyond its role in antigen presentation, Lmp7 is critically involved in T cell expansion, the production of pro-inflammatory cytokines, and the differentiation of T helper cells, particularly Th1 and Th17 lineages.[4][5] This central role in pathogenic immune responses makes Lmp7 a compelling therapeutic target for autoimmune disorders.[1]
This compound is a representative selective inhibitor of the Lmp7 subunit. By blocking the chymotrypsin-like activity of the immunoproteasome, it aims to modulate the downstream inflammatory cascades that drive autoimmune pathology. This guide will explore the preclinical evidence for Lmp7 inhibition in various autoimmune disease models, providing the necessary technical details for further investigation.
Mechanism of Action of Lmp7 Inhibition
Inhibition of Lmp7 has been shown to ameliorate disease in a variety of animal models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and inflammatory bowel disease.[1][5] The therapeutic effects of Lmp7 inhibition are attributed to two primary mechanisms: the modulation of cytokine secretion and the suppression of pathogenic T helper cell differentiation.[5]
Selective inhibition of Lmp7 has been demonstrated to block the production of pro-inflammatory cytokines such as IL-23 by activated monocytes, and IFN-γ and IL-2 by T cells.[6] Furthermore, Lmp7 inhibition has been shown to prevent the differentiation of naïve T helper cells into pro-inflammatory Th1 and Th17 cells.[5] More recent evidence suggests that for optimal therapeutic efficacy in treating autoimmunity, co-inhibition of both Lmp2 and Lmp7 subunits of the immunoproteasome may be required.[7][8] This dual inhibition appears to be synergistic in reducing MHC class I surface expression, IL-6 production, and Th17 differentiation, leading to a more profound amelioration of disease in preclinical models of colitis and experimental autoimmune encephalomyelitis (EAE).[7][8]
Signaling Pathways Affected by Lmp7 Inhibition
The immunoproteasome, and specifically Lmp7, is implicated in the regulation of key inflammatory signaling pathways, most notably the NF-κB pathway.[9] The degradation of I-κB, the inhibitor of NF-κB, is mediated by the proteasome, and the immunoproteasome is thought to enhance this process, leading to the accelerated production of inflammatory cytokines like TNF-α and IL-6.[9] By inhibiting Lmp7, this compound can potentially dampen this pro-inflammatory signaling cascade.
Furthermore, Lmp7 inhibition impacts the signaling pathways governing T helper cell differentiation. The development of pathogenic Th1 and Th17 cells is a hallmark of many autoimmune diseases. Lmp7 inhibition has been shown to suppress this differentiation process, likely by altering the cytokine milieu and downstream signaling events that drive these specific T cell fates.[5][10]
Caption: Lmp7 signaling pathway in autoimmunity.
Quantitative Data from Preclinical Autoimmune Disease Models
The efficacy of Lmp7 inhibitors has been evaluated in several well-established mouse models of autoimmune diseases. The following tables summarize the quantitative data from these studies, demonstrating the therapeutic potential of targeting Lmp7.
Table 1: Efficacy of Lmp7 Inhibition in a Mouse Model of Rheumatoid Arthritis
| Parameter | Vehicle Control | Lmp7 Inhibitor (e.g., ONX 0914) | % Reduction | Reference |
| Clinical Score | 10.5 ± 0.5 | 3.5 ± 0.4 | 66.7% | [6] |
| Paw Swelling (mm) | 3.8 ± 0.1 | 2.9 ± 0.1 | 23.7% | [6] |
| Infiltration of Joints | High | Low | - | [6] |
| Anti-Collagen IgG (µg/ml) | 850 ± 150 | 300 ± 50 | 64.7% | [6] |
Table 2: Efficacy of Lmp7 Inhibition in a Mouse Model of Multiple Sclerosis (EAE)
| Parameter | Vehicle Control | Lmp7 Inhibitor (e.g., ONX 0914) | % Reduction | Reference |
| Mean Clinical Score | 3.2 ± 0.3 | 1.1 ± 0.2 | 65.6% | [10] |
| Infiltrating CD4+ T cells in CNS (x10^5) | 5.8 ± 0.7 | 1.2 ± 0.3 | 79.3% | [10] |
| IL-17 producing CD4+ T cells in CNS (%) | 2.5 ± 0.4 | 0.5 ± 0.1 | 80.0% | [10] |
| IFN-γ producing CD4+ T cells in CNS (%) | 4.1 ± 0.6 | 1.0 ± 0.2 | 75.6% | [10] |
Table 3: Efficacy of Lmp7 Inhibition in a Mouse Model of Inflammatory Bowel Disease (DSS-induced Colitis)
| Parameter | Vehicle Control | Lmp7 Inhibitor (e.g., ONX 0914) | % Reduction | Reference |
| Disease Activity Index | 8.5 ± 0.7 | 3.0 ± 0.5 | 64.7% | [11] |
| Colon Length (cm) | 6.2 ± 0.3 | 7.8 ± 0.2 | - (Increase) | [11] |
| Histological Score | 9.1 ± 0.8 | 3.2 ± 0.6 | 64.8% | [11] |
| IL-6 in Colon Tissue (pg/mg) | 125 ± 15 | 45 ± 8 | 64.0% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Lmp7 inhibitors in autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.
Protocol:
-
Immunization: On day 0, DBA/1J mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: On day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: this compound or vehicle is administered daily starting from the day of booster injection (or upon disease onset) via an appropriate route (e.g., subcutaneous or oral).
-
Monitoring: Mice are monitored daily for signs of arthritis. Clinical severity is scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw). The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study (e.g., day 42), mice are euthanized. Blood is collected for serological analysis (e.g., anti-collagen antibodies). Paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
Caption: Experimental workflow for the CIA model.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Protocol:
-
Immunization: On day 0, C57BL/6 mice are immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA containing Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: this compound or vehicle is administered daily starting from day 3 post-immunization (prophylactic) or upon the onset of clinical signs (therapeutic).
-
Monitoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Endpoint Analysis: At the peak of the disease or at the study endpoint, mice are euthanized. The brain and spinal cord are harvested for histological analysis (inflammation, demyelination) and for the isolation of infiltrating immune cells for flow cytometric analysis of T cell populations (e.g., Th1, Th17).
T Helper Cell Differentiation Assay
This in vitro assay is used to assess the effect of this compound on the differentiation of naïve CD4+ T cells into specific helper lineages.
Protocol:
-
Cell Isolation: Naïve CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Differentiation Conditions: Specific cytokine cocktails and neutralizing antibodies are added to the culture medium to drive differentiation towards a particular lineage (e.g., IL-12 and anti-IL-4 for Th1; TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 for Th17).
-
Treatment: this compound or vehicle is added to the culture medium at the time of plating.
-
Analysis: After 3-5 days of culture, cells are re-stimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The expression of lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) is then analyzed by intracellular cytokine staining and flow cytometry.
Caption: Workflow for T helper cell differentiation assay.
Conclusion
The available preclinical data strongly support the investigation of Lmp7 inhibitors, such as the representative this compound, as a promising therapeutic strategy for autoimmune diseases. The central role of Lmp7 in orchestrating pro-inflammatory cytokine production and pathogenic T helper cell differentiation provides a solid rationale for its inhibition. The significant amelioration of disease in various animal models highlights the potential of this approach. Further research, including the investigation of the synergistic effects of dual Lmp2/Lmp7 inhibition and the development of highly selective and potent inhibitors, will be crucial in translating these preclinical findings into effective therapies for patients with autoimmune disorders. This guide provides a foundational framework for researchers to design and execute studies aimed at further elucidating the therapeutic utility of Lmp7 inhibition.
References
- 1. The immunoproteasome: a novel drug target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteasome immunosubunits protect against the development of CD8 T-cell-mediated autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of Lmp7-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lmp7-IN-2 is identified as an inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. While specific quantitative selectivity data for this compound is not publicly available, this guide provides an in-depth overview of the principles and methodologies used to characterize the selectivity profile of LMP7 inhibitors. By examining data from extensively studied LMP7 inhibitors such as ONX-0914 (PR-957), PRN1126, and M3258, we delineate the experimental approaches and data presentation crucial for evaluating the specificity of such compounds. This document serves as a comprehensive resource for researchers engaged in the discovery and development of selective immunoproteasome inhibitors, offering detailed experimental protocols and conceptual frameworks for assessing inhibitor selectivity.
Introduction to the Immunoproteasome and LMP7
The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and induced in other cells by pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1] It plays a critical role in processing proteins for presentation on Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the adaptive immune response. The catalytic core of the immunoproteasome is composed of three distinct active subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts β1, β2, and β5, respectively.[1]
LMP7 possesses chymotrypsin-like (CT-L) activity and is a key target for therapeutic intervention in autoimmune diseases and certain cancers. Selective inhibition of LMP7 is hypothesized to modulate immune responses with an improved safety profile compared to broader proteasome inhibitors. The selectivity of an LMP7 inhibitor is a critical determinant of its therapeutic window and potential off-target effects.
The Significance of a Selectivity Profile
The selectivity profile of a drug candidate like this compound is paramount. It defines the inhibitor's potency against its intended target (LMP7) relative to its activity against other related and unrelated enzymes. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. For an LMP7 inhibitor, selectivity is primarily assessed against:
-
Other Immunoproteasome Subunits: LMP2 (caspase-like activity) and MECL-1 (trypsin-like activity).
-
Constitutive Proteasome Subunits: β5 (chymotrypsin-like), β1 (caspase-like), and β2 (trypsin-like).
-
Other Cellular Proteases: To ensure the inhibitor does not have broad, non-specific activity.
Quantitative Selectivity Data of Representative LMP7 Inhibitors
While specific data for this compound is unavailable, the following tables summarize the selectivity profiles of well-characterized LMP7 inhibitors to illustrate how such data is typically presented.
Table 1: Biochemical IC50 Values of Representative LMP7 Inhibitors Against Proteasome Subunits (in nM)
| Compound | LMP7 (β5i) | LMP2 (β1i) | MECL-1 (β2i) | β5 | β1 | β2 | Selectivity (β5/LMP7) |
| ONX-0914 | ~10-20 | >1000 | >1000 | ~400-800 | >1000 | >1000 | ~40x |
| PRN1126 | 1.6 | >10,000 | >10,000 | 210 | >10,000 | >10,000 | ~131x |
| M3258 | 4.1 | >30,000 | >30,000 | 2,519 | >30,000 | >30,000 | >600x[2] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source. The data presented is a compilation from multiple sources to provide a comparative overview.[2][3]
Table 2: Cellular Activity of Representative LMP7 Inhibitors
| Compound | Cell Line | Assay | Cellular IC50 (nM) |
| M3258 | MM.1S (Multiple Myeloma) | LMP7 Activity | 2-37[2] |
| M3258 | Human PBMCs | LMP7 Activity | 2-37[2] |
| ONX-0914 | Various | Cytokine Production | Varies by cytokine and cell type |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of an inhibitor's selectivity profile. Below are representative protocols for key experiments.
Biochemical Proteasome Inhibition Assay
Objective: To determine the IC50 values of an inhibitor against purified 20S immunoproteasome and constitutive proteasome subunits.
Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome (commercially available).
-
Fluorogenic peptide substrates:
-
LMP7/β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
LMP2/β1 (Caspase-like): Ac-PAL-AMC or Z-LLE-AMC
-
MECL-1/β2 (Trypsin-like): Ac-KQL-AMC
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.03% SDS.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the purified proteasome (immunoproteasome or constitutive proteasome) to the wells at a final concentration of 1-5 nM.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the specific fluorogenic substrate to a final concentration of 10-20 µM.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proteasome Activity Assay
Objective: To measure the inhibition of proteasome activity by a compound in a cellular context.
Materials:
-
Cell line of interest (e.g., a human cancer cell line like MM.1S or PBMCs).
-
Cell culture medium and supplements.
-
Test inhibitor dissolved in DMSO.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors.
-
Fluorogenic, cell-permeable substrate for LMP7 (e.g., MeO-Suc-GLF-AMC).
-
96-well plates (clear for cell culture, black for fluorescence reading).
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-4 hours).
-
Wash the cells with PBS.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Transfer the cell lysates to a black 96-well plate.
-
Add the fluorogenic substrate to the lysates.
-
Measure the fluorescence kinetically as described in the biochemical assay.
-
Alternatively, for cell-permeable substrates, add the substrate directly to the live, inhibitor-treated cells and measure fluorescence.
-
Normalize the data and calculate the cellular IC50 value.
Visualizations of Key Concepts and Workflows
Signaling Pathway
Caption: Inflammatory signaling pathway leading to immunoproteasome assembly and function, with the point of intervention for this compound.
Experimental Workflow
Caption: A typical experimental workflow for determining the selectivity profile of a novel LMP7 inhibitor.
Logical Relationship of Selectivity
Caption: Logical relationship defining a highly selective LMP7 inhibitor based on its on-target and off-target activities.
Conclusion
The development of selective LMP7 inhibitors holds significant promise for the treatment of various diseases. A thorough understanding and rigorous evaluation of an inhibitor's selectivity profile are indispensable for its progression as a therapeutic candidate. While specific data for this compound is not yet in the public domain, the established methodologies and data from analogous compounds provide a clear roadmap for its characterization. The combination of biochemical and cellular assays, as outlined in this guide, is essential for constructing a comprehensive selectivity profile that will inform on the potential efficacy and safety of novel LMP7 inhibitors.
References
Methodological & Application
Application Notes and Protocols for LMP7-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro use of LMP7-IN-2, a potent and selective inhibitor of the immunoproteasome subunit LMP7. Low-molecular mass protein-7 (LMP7), a key component of the immunoproteasome, is predominantly expressed in cells of hematopoietic origin and is involved in processing antigens for MHC class I presentation.[1] Inhibition of LMP7 has emerged as a promising therapeutic strategy in various disease models, including autoimmune disorders and cancer, by modulating inflammatory responses and T-cell differentiation.[2][3][4][5] These protocols describe the cell culture preparation, this compound treatment, and subsequent analysis of cellular responses, including effects on cell viability, cytokine production, and key signaling pathways.
Introduction
The immunoproteasome is a specialized form of the proteasome that is induced by inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). It plays a crucial role in the immune system by generating peptides from intracellular antigens for presentation by MHC class I molecules. The immunoproteasome contains three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which replace their constitutive counterparts. LMP7 possesses chymotrypsin-like activity and its inhibition has been shown to suppress the production of pro-inflammatory cytokines and attenuate the development of various inflammatory and autoimmune diseases.[5][6] this compound is a novel small molecule inhibitor designed for high selectivity towards LMP7, making it a valuable tool for studying the biological functions of the immunoproteasome and for potential therapeutic development.
Mechanism of Action
This compound selectively targets the chymotrypsin-like proteolytic activity of the LMP7 subunit of the immunoproteasome. By inhibiting LMP7, the inhibitor alters the repertoire of peptides generated from intracellular proteins. This can lead to a reduction in the presentation of certain antigens on the cell surface, thereby modulating T-cell responses. Furthermore, inhibition of LMP7 has been demonstrated to affect cytokine secretion and T helper cell differentiation, particularly the differentiation of pro-inflammatory Th17 cells.[3][4][7] Studies with other LMP7 inhibitors have suggested that co-inhibition of LMP2 and LMP7 may be required for broad anti-inflammatory effects in some contexts.[3][4][7] The downstream effects of LMP7 inhibition can impact signaling pathways such as NF-κB and TGFβ/Smad.[6]
Experimental Protocols
Cell Culture and Maintenance
A variety of cell lines can be utilized to study the effects of this compound, depending on the research focus. For instance, multiple myeloma cell lines like MM.1S and U266B1 are suitable for cancer studies, while peripheral blood mononuclear cells (PBMCs) and specific T-cell subsets are ideal for immunological research.[8]
Materials:
-
Appropriate cell line (e.g., MM.1S, U266B1, or isolated primary cells)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
This compound (stock solution prepared in DMSO)
Procedure:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
For experiments, seed cells in 96-well, 24-well, or 6-well plates at a predetermined density. For example, for cellular activity assays, seed 10,000 cells per well in a 96-well plate.[8]
-
Allow cells to adhere and stabilize for 24 hours before treatment.
This compound Treatment
Materials:
-
Cultured cells
-
This compound stock solution
-
Complete growth medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all wells, including the vehicle control.
-
Remove the old medium from the cultured cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours), depending on the specific assay. For instance, a 2-hour incubation may be sufficient for assessing direct enzyme inhibition, while longer incubations are necessary for downstream cellular effects.[3][8]
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Secretion Assay (ELISA)
Materials:
-
Supernatant from treated cells
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after treatment with this compound.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample based on a standard curve.
Western Blot Analysis
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against LMP7, p-Smad2/3, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 10 | 98 ± 3.5 |
| 30 | 95 ± 4.1 |
| 100 | 88 ± 5.2 |
| 300 | 75 ± 6.8 |
| 1000 | 52 ± 7.3 |
Table 2: Inhibition of IL-6 Secretion by this compound in LPS-stimulated PBMCs
| Concentration (nM) | IL-6 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1250 ± 85 | 0 |
| 10 | 1100 ± 70 | 12 |
| 30 | 850 ± 62 | 32 |
| 100 | 520 ± 45 | 58.4 |
| 300 | 280 ± 30 | 77.6 |
Table 3: IC50 Values of this compound
| Assay | Cell Line | IC50 (nM) |
| LMP7 Activity | MM.1S | 25 |
| Cell Viability (72h) | MM.1S | 850 |
| IL-6 Secretion | PBMCs | 95 |
Visualizations
Caption: Experimental workflow for this compound cell-based assays.
Caption: Putative signaling pathways affected by this compound.
References
- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasome subunit LMP7 Deficiency Improves Obesity and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Use of LMP7 Inhibitors in Mouse Models of Autoimmunity
Note on Lmp7-IN-2: Extensive searches for a specific immunoproteasome inhibitor named "this compound" did not yield information on a compound with this designation used in published research. The following application notes and protocols are based on well-characterized and widely used LMP7 inhibitors, primarily ONX 0914 (also known as PR-957) and PRN1126 , which serve as representative examples for targeting the LMP7 subunit of the immunoproteasome in preclinical mouse models of autoimmune diseases.
Introduction
The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory cytokines such as IFN-γ and TNF-α. It plays a crucial role in processing proteins for presentation on MHC class I molecules and is involved in the regulation of cytokine production and T-cell differentiation. The catalytic subunits of the immunoproteasome include LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[1][2] LMP7, in particular, has been identified as a key therapeutic target in autoimmune diseases due to its role in promoting pro-inflammatory Th1 and Th17 cell responses.[3][4] Inhibition of LMP7 has shown therapeutic efficacy in various preclinical models of autoimmunity.[3][5][6]
Recent studies have highlighted that the co-inhibition of both LMP7 and LMP2 subunits of the immunoproteasome may be required for optimal therapeutic efficacy in treating autoimmune conditions.[1][7][8] The inhibitor ONX 0914, initially described as LMP7-selective, has been shown to inhibit both LMP7 and LMP2 upon prolonged exposure.[1][7] In contrast, the highly selective LMP7 inhibitor PRN1126 has demonstrated limited effects on its own, but shows significant therapeutic benefit when combined with an LMP2 inhibitor.[1][7]
These application notes provide an overview of the mechanism of action and detailed protocols for utilizing LMP7 inhibitors in common mouse models of autoimmunity, such as Experimental Autoimmune Encephalomyelitis (EAE) and Dextran Sodium Sulfate (DSS)-induced colitis.
Mechanism of Action
Inhibition of the LMP7 subunit of the immunoproteasome in the context of autoimmunity primarily impacts the adaptive immune response through two main pathways:
-
Modulation of T Helper Cell Differentiation: LMP7 inhibition has been shown to suppress the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 cells.[3][4] This is a critical mechanism as Th1 and Th17 cells are key drivers of pathology in many autoimmune diseases. The differentiation into these lineages is often dependent on the production of cytokines like IL-12 and IL-23, which can be affected by immunoproteasome activity.
-
Reduction of Pro-inflammatory Cytokine Production: LMP7 inhibitors can reduce the secretion of key pro-inflammatory cytokines, including IL-6, IL-17, IL-23, IFN-γ, and TNF-α, from immune cells.[3] This dampens the inflammatory environment that perpetuates autoimmune responses.
The synergistic effect of co-inhibiting LMP2 and LMP7 appears to be crucial for significant therapeutic outcomes, leading to a more profound reduction in pro-inflammatory cytokine secretion and a stronger impairment of Th17 cell differentiation.[1][7][8]
Signaling Pathway
The inhibition of LMP7, particularly in conjunction with LMP2, disrupts the signaling cascades that lead to the production of pro-inflammatory cytokines and the differentiation of pathogenic T helper cells. A key pathway affected is the IL-23/IL-17 axis, which is central to the pathogenesis of many autoimmune diseases.
Caption: Signaling pathway illustrating how LMP7 inhibitors block pro-inflammatory cytokine production and Th17 cell differentiation.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis.
a. Prophylactic Treatment Protocol
This protocol assesses the ability of the inhibitor to prevent the onset of EAE.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously (s.c.) at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide and 500 µg of Mycobacterium tuberculosis H37Ra in a 1:1 ratio of phosphate-buffered saline (PBS) and complete Freund's adjuvant (CFA).
-
On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally (i.p.).
-
-
Inhibitor Administration:
-
ONX 0914: Administer 10 mg/kg ONX 0914 subcutaneously (s.c.) daily or three times a week, starting from the day of immunization (day 0).
-
PRN1126 + LMP2 Inhibitor (e.g., LU-001i): Administer 40 mg/kg PRN1126 and 15 mg/kg LU-001i s.c. three times a week, starting from day 0.
-
Vehicle Control: Administer the vehicle solution (e.g., 10% (w/v) sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6.0) following the same schedule.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Score the clinical signs using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., day 21-28 post-immunization), euthanize the mice.
-
Collect spleens, lymph nodes, and central nervous system (CNS) tissue for immunological and histological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis, and H&E staining for inflammation).
-
b. Therapeutic Treatment Protocol
This protocol evaluates the efficacy of the inhibitor in treating established disease.
-
Animals and EAE Induction: As described in the prophylactic protocol.
-
Inhibitor Administration:
-
Begin inhibitor and vehicle administration when mice first develop clinical signs of EAE (e.g., a score of 1 or 2).
-
Use the same dosages and administration routes as in the prophylactic protocol.
-
-
Monitoring and Endpoint Analysis: As described in the prophylactic protocol.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
DSS-induced colitis is a common model for inflammatory bowel disease.
-
Animals: Male or female C57BL/6 mice, 8-12 weeks old.
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Replace the DSS solution with regular drinking water for a recovery period.
-
-
Inhibitor Administration:
-
ONX 0914: Administer 10 mg/kg ONX 0914 s.c. daily, starting from the first day of DSS administration.
-
PRN1126 + LMP2 Inhibitor: Administer PRN1126 and an LMP2 inhibitor at appropriate doses daily or every other day.
-
Vehicle Control: Administer the vehicle solution on the same schedule.
-
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 8-10), euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and for measuring cytokine levels (e.g., IL-6, TNF-α) by ELISA or qPCR.
-
Experimental Workflow
Caption: A generalized experimental workflow for testing LMP7 inhibitors in mouse models of autoimmunity.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using LMP7 inhibitors in mouse models of autoimmunity.
Table 1: Effect of LMP7 Inhibition on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (days ± SEM) |
| Vehicle | 3.5 ± 0.3 | 12.3 ± 0.3 |
| ONX 0914 (10 mg/kg) | 1.5 ± 0.5 | Delayed |
| PRN1126 (40 mg/kg) | 3.2 ± 0.4 | 12.5 ± 0.5 |
| PRN1126 (40 mg/kg) + LU-001i (15 mg/kg) | 1.8 ± 0.6 | 16.8 ± 0.6 |
*p < 0.05 compared to vehicle. Data are representative examples compiled from published studies.[7][9]
Table 2: Effect of LMP7 Inhibition on DSS-Induced Colitis
| Treatment Group | Body Weight Loss (%) | Colon Length (cm ± SEM) | Disease Activity Index (DAI) |
| Vehicle | 15-20% | 6.5 ± 0.3 | 8-10 |
| ONX 0914 (10 mg/kg) | 5-10% | 8.0 ± 0.4 | 3-5* |
*p < 0.05 compared to vehicle. Data are representative examples compiled from published studies.[10]
Table 3: Effect of LMP7 Inhibition on Cytokine Production and T Cell Differentiation
| Treatment Group | IL-6 Secretion (in vitro) | Th17 Differentiation (in vitro, % of CD4+ cells) |
| Vehicle | High | 25-30% |
| ONX 0914 (300 nM) | Significantly Reduced | Significantly Reduced |
| PRN1126 (300 nM) | No significant change | No significant change |
| PRN1126 (300 nM) + LMP2 Inhibitor (300 nM) | Significantly Reduced | Significantly Reduced |
*p < 0.05 compared to vehicle. Data are representative examples compiled from published studies.[7][8]
Conclusion
Targeting the LMP7 subunit of the immunoproteasome, particularly in combination with LMP2 inhibition, represents a promising therapeutic strategy for autoimmune diseases. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies using LMP7 inhibitors in relevant mouse models. Careful consideration of the specific inhibitor's selectivity profile (LMP7-selective vs. dual LMP7/LMP2 inhibition) is crucial for interpreting experimental outcomes and advancing the development of novel immunoproteasome-targeted therapies.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. embopress.org [embopress.org]
- 4. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MHC-encoded proteasome subunits LMP2 and LMP7 are not required for efficient antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Amelioration of autoimmunity with an inhibitor selectively targeting all active centres of the immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 021201 - LMP-7- Strain Details [jax.org]
- 10. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
Application Notes and Protocols: Lmp7-IN-2 Dosage and Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lmp7 (low-molecular-mass polypeptide-7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing proteins for presentation by MHC class I molecules and is involved in various immune responses. Inhibition of Lmp7 has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers. These application notes provide a comprehensive overview of the in vivo dosage and administration of a representative Lmp7 inhibitor, referred to herein as Lmp7-IN-2, based on publicly available data for well-characterized selective Lmp7 inhibitors such as ONX-0914 (also known as PR-957) and M3258.
Data Presentation
Table 1: In Vivo Dosage and Administration of Representative Lmp7 Inhibitors in Mice
| Inhibitor Name | Mouse Model | Disease Model | Dosage | Administration Route | Dosing Schedule | Reference |
| ONX-0914 (PR-957) | BALB/c | General | 1-20 mg/kg | Intravenous (i.v.) | Single dose | [1] |
| ONX-0914 | Mdx | Duchenne Muscular Dystrophy | 10 mg/kg | Subcutaneous (s.c.) | Every other day for 3 doses | [2] |
| ONX-0914 | LDLr-/- | Atherosclerosis | 10 mg/kg | Intraperitoneal (i.p.) | 3 times weekly for 7 weeks | [3] |
| ONX-0914 | NSG | Multiple Myeloma | up to 15 mg/kg | Subcutaneous (s.c.) | 2 times per week | [4] |
| M3258 | N/A | Multiple Myeloma Xenograft | as low as 1 mg/kg | Oral (p.o.) | Daily | [5] |
| PRN1126 | C57BL/6 | DSS-induced Colitis | 40 mg/kg | N/A | Daily | [6] |
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound (based on ONX-0914)
1. Materials:
-
This compound (e.g., ONX-0914)
-
Vehicle solution (e.g., 10 mM calcium citrate, pH 6, with 10% Captisol)[4]
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Experimental animals (e.g., mice)
-
Personal Protective Equipment (PPE)
2. Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse, dissolve 1 mg of this compound in 1 mL of vehicle. The injection volume would be 200 µL.
-
Ensure the solution is homogenous. Gentle vortexing or sonication may be required.
3. Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Record the body weight of each animal to calculate the precise injection volume.
-
Administer the this compound solution via the chosen route (e.g., subcutaneous or intraperitoneal injection).
-
For subcutaneous administration, lift the skin on the back of the neck or flank to form a tent and insert the needle at the base.
-
For intraperitoneal administration, restrain the animal and inject into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Administer the vehicle solution to the control group using the same procedure.
-
Monitor the animals for any adverse reactions post-administration.
Protocol 2: Assessment of In Vivo Lmp7 Inhibition
1. Materials:
-
Tissues from treated and control animals (e.g., spleen, whole blood, kidney)[1]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against Lmp7 and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Fluorogenic peptide substrate for Lmp7 activity (e.g., (Ac-ANW)2R110)[7]
-
Plate reader capable of fluorescence detection
2. Western Blotting for Lmp7 Occupancy:
-
Homogenize harvested tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-Lmp7 antibody overnight at 4°C. Note: Binding of covalent inhibitors like ONX-0914 can cause a shift in the apparent molecular weight of Lmp7.[6][8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
3. Activity-Based Probe Assay:
-
Prepare tissue lysates as described above.
-
Incubate a defined amount of protein lysate with a fluorogenic peptide substrate specific for Lmp7.
-
Measure the fluorescence intensity over time using a plate reader.
-
Compare the rate of substrate cleavage between treated and control samples to determine the percentage of Lmp7 inhibition.
Mandatory Visualizations
Signaling Pathways Affected by Lmp7 Inhibition
Lmp7 inhibition has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: Lmp7 inhibition impacts key inflammatory and survival pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
References
- 1. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]
- 2. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lmp7-IN-2 for the Inhibition of Th17 Differentiation
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.[3] The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu and signaling pathways. A key therapeutic strategy for managing Th17-driven pathologies is to inhibit this differentiation process.
The immunoproteasome, a specialized form of the proteasome found in hematopoietic cells, has emerged as a promising target for modulating immune responses.[3] The catalytic subunit Low Molecular Mass Polypeptide 7 (LMP7 or β5i) is a crucial component of the immunoproteasome. Inhibition of LMP7 has been shown to suppress the differentiation of Th1 and Th17 cells.[4][5]
Lmp7-IN-2 represents a class of potent and selective inhibitors of the LMP7 subunit of the immunoproteasome. By targeting LMP7, these inhibitors disrupt key signaling events required for Th17 lineage commitment, thereby reducing the production of pro-inflammatory IL-17. These application notes provide an overview of the mechanism, experimental protocols, and expected outcomes when using an LMP7 inhibitor, such as ONX 0914 (a well-characterized this compound compound), to inhibit Th17 differentiation.
Mechanism of Action
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[6][7] This cytokine signaling cascade converges on the activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 (p-STAT3) is essential for inducing the expression of the master transcriptional regulator of Th17 differentiation, RORγt (Retinoic acid receptor-related orphan receptor gamma t). RORγt, in turn, drives the expression of the hallmark cytokine IL-17.[6]
Inhibition of the LMP7 subunit of the immunoproteasome has been demonstrated to block the phosphorylation of STAT3 in developing Th17 cells.[4][5] By preventing STAT3 activation, LMP7 inhibitors effectively halt the downstream signaling cascade, leading to reduced RORγt expression and a subsequent suppression of Th17 differentiation and IL-17 production.[5] Some studies also suggest that for maximal efficacy in blocking autoimmunity, co-inhibition of both LMP7 and the LMP2 subunit of the immunoproteasome may be required.[8]
References
- 1. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [en.bio-protocol.org]
- 4. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
Application Notes and Protocols for Studying MHC Class I Antigen Processing with Lmp7-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class I antigen presentation is a critical process for immune surveillance, enabling the detection and elimination of virally infected or malignant cells by cytotoxic T lymphocytes (CTLs). A key component of this pathway is the proteasome, a multi-catalytic protease complex responsible for degrading intracellular proteins into peptides suitable for loading onto MHC class I molecules. In immune cells, and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ), the standard proteasome is replaced by the immunoproteasome. The immunoproteasome contains three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), which alter the cleavage specificity of the proteasome to favor the production of peptides that bind efficiently to MHC class I molecules.
LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i, possesses chymotrypsin-like activity and is a crucial component of the immunoproteasome. Its activity is essential for the generation of a significant portion of the MHC class I peptidome. Therefore, selective inhibition of LMP7 is a valuable tool for studying the intricacies of MHC class I antigen processing and for the development of therapeutics targeting inflammatory and autoimmune diseases.
Lmp7-IN-2 is a selective inhibitor of the LMP7 subunit of the immunoproteasome. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate MHC class I antigen processing.
Note: Due to limited publicly available data specifically for this compound, the quantitative data and detailed protocols provided herein are based on well-characterized, selective LMP7 inhibitors with similar mechanisms of action, such as ONX 0914 (also known as PR-957). Researchers should use this information as a guide and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
This compound Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₇N₃O₃S |
| CAS Number | 1613317-24-0 |
| Target | LMP7 (β5i) subunit of the immunoproteasome |
Signaling and Experimental Workflow Diagrams
Caption: MHC Class I Antigen Processing Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of this compound on MHC class I antigen presentation.
Quantitative Data (Based on Analogous Inhibitors)
The following tables summarize quantitative data for the well-characterized LMP7 inhibitor ONX 0914. This data can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of ONX 0914 against Proteasome Subunits
| Subunit | IC₅₀ (nM) | Source |
| Immunoproteasome | ||
| LMP7 (β5i) | 5.8 | --INVALID-LINK-- |
| LMP2 (β1i) | 83 | --INVALID-LINK-- |
| MECL-1 (β2i) | > 5000 | --INVALID-LINK-- |
| Constitutive Proteasome | ||
| β5 (PSMB5) | 700 | --INVALID-LINK-- |
| β1 (PSMB6) | > 5000 | --INVALID-LINK-- |
| β2 (PSMB7) | > 5000 | --INVALID-LINK-- |
Table 2: Effects of LMP7 Inhibition on Immune Cell Function (using ONX 0914)
| Parameter | Cell Type | Effect | Concentration Range | Source |
| Cytokine Production | ||||
| IL-23 | Activated Monocytes | Inhibition of production | 100 - 1000 nM | --INVALID-LINK-- |
| IFN-γ, IL-2 | T-cells | Inhibition of production | 100 - 1000 nM | --INVALID-LINK-- |
| T-Cell Differentiation | ||||
| Th1 Differentiation | Naive CD4+ T-cells | Suppression | 300 nM | --INVALID-LINK-- |
| Th17 Differentiation | Naive CD4+ T-cells | Suppression | 300 nM | --INVALID-LINK-- |
| Treg Differentiation | Naive CD4+ T-cells | Enhancement | 300 nM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on MHC Class I Antigen Presentation
Objective: To determine the effect of this compound on the presentation of a specific peptide-MHC class I complex on the surface of antigen-presenting cells.
Materials:
-
Antigen-presenting cells (APCs) (e.g., dendritic cells, macrophages, or a suitable cell line like JAWSII).
-
Recombinant mouse or human IFN-γ.
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Source of antigen (e.g., ovalbumin protein, or a specific viral vector expressing a known epitope).
-
Fluorescently labeled antibody specific for the peptide-MHC class I complex of interest (e.g., 25-D1.16 for SIINFEKL-H-2Kb).
-
Flow cytometer.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed APCs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Immunoproteasome Induction: Treat the cells with an optimal concentration of IFN-γ (e.g., 100 U/mL for 48 hours) to induce immunoproteasome expression. Include an untreated control to confirm induction.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. A starting concentration range of 1 nM to 10 µM is recommended. Add the diluted inhibitor or vehicle control to the cells and incubate for 2-4 hours.
-
Antigen Loading: Add the antigen to the wells. The concentration and incubation time will depend on the antigen used (e.g., 1 mg/mL ovalbumin for 4-6 hours).
-
Cell Staining:
-
Wash the cells twice with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate the cells with the fluorescently labeled peptide-MHC class I specific antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of the peptide-MHC class I staining.
-
Normalize the MFI of the inhibitor-treated samples to the vehicle-treated control.
-
Plot the normalized MFI against the inhibitor concentration to determine the IC₅₀ for antigen presentation.
-
Protocol 2: Measurement of Cytokine Secretion from Co-cultured T-cells
Objective: To assess the downstream functional consequence of this compound-mediated inhibition of antigen presentation by measuring cytokine secretion from antigen-specific T-cells.
Materials:
-
Antigen-presenting cells (APCs) prepared as in Protocol 1 (steps 1-4).
-
Antigen-specific CD8+ T-cells (e.g., OT-I T-cells for the SIINFEKL peptide).
-
This compound.
-
Vehicle control (DMSO).
-
ELISA kit for the cytokine of interest (e.g., mouse IL-2).
-
96-well plates.
Procedure:
-
Prepare APCs: Follow steps 1-4 of Protocol 1 to prepare inhibitor-treated, antigen-loaded APCs.
-
T-cell Co-culture:
-
After the antigen loading step, wash the APCs to remove excess antigen.
-
Add antigen-specific CD8+ T-cells to the wells containing the APCs at a suitable Effector:Target ratio (e.g., 2:1).
-
Co-culture the cells for 24-48 hours.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample.
-
Normalize the cytokine concentrations from inhibitor-treated co-cultures to the vehicle-treated control.
-
Plot the normalized cytokine concentration against the inhibitor concentration to determine the IC₅₀ for T-cell activation.
-
Data Interpretation and Troubleshooting
-
Incomplete Inhibition: If complete inhibition of antigen presentation or cytokine secretion is not observed even at high concentrations of this compound, it could be due to several factors:
-
The specific antigen may be processed through an LMP7-independent pathway.
-
The constitutive proteasome may be compensating for the inhibited immunoproteasome.
-
The inhibitor may not be fully cell-permeable or may be metabolized by the cells.
-
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., using Trypan Blue or a commercial viability dye) in parallel to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
-
Confirmation of LMP7 Expression: Before conducting experiments, confirm the expression of LMP7 in your cell type of interest and its upregulation by IFN-γ using Western blotting or qPCR.
By following these guidelines and protocols, researchers can effectively utilize this compound to dissect the role of the immunoproteasome in MHC class I antigen processing and to explore its therapeutic potential in various disease models.
Application Notes: Lmp7-IN-2 Treatment in Experimental Colitis
Introduction
The immunoproteasome is a specialized form of the proteasome complex found predominantly in cells of hematopoietic origin and in other cells following exposure to inflammatory cytokines. It plays a crucial role in processing antigens for MHC class I presentation and in regulating cytokine production. The LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i) subunit provides the chymotrypsin-like activity of the immunoproteasome. In inflammatory bowel disease (IBD), the immunoproteasome is upregulated in inflamed intestinal tissue. Targeting the LMP7 subunit has emerged as a promising therapeutic strategy to mitigate intestinal inflammation.
These application notes provide a summary of the mechanism, efficacy, and protocols for using a selective LMP7 inhibitor, referred to here as Lmp7-IN-2, in experimental models of colitis. The data and protocols are primarily based on studies using the well-characterized LMP7 inhibitor ONX-0914 (also known as PR-957), a compound that has been shown to attenuate colitis in various preclinical models.[1][2]
Principle of Action
Inhibition of the LMP7 subunit of the immunoproteasome interferes with key inflammatory cascades implicated in the pathogenesis of colitis. This compound treatment has been shown to attenuate disease by:
-
Suppressing Pro-inflammatory Cytokine Production: It blocks the production of key cytokines such as TNF-α, IL-1β, IL-6, IL-17A, and IL-23, which are critical drivers of intestinal inflammation.[2][3]
-
Modulating T-Helper Cell Differentiation: It suppresses the differentiation of pathogenic Th1 and Th17 cells, while potentially enhancing the generation of anti-inflammatory regulatory T cells (Tregs).[2]
-
Inhibiting NF-κB Signaling: The therapeutic effect is mediated, in part, through the blockade of the NF-κB signaling pathway, a central regulator of inflammation.[1][4]
The collective result is a reduction in immune cell infiltration, preservation of tissue architecture, and amelioration of clinical symptoms in animal models of colitis.[1][3]
Caption: LMP7 inhibition signaling pathway in colitis.
Quantitative Data from Preclinical Studies
The efficacy of LMP7 inhibition has been quantified in several studies, primarily using the dextran sulfate sodium (DSS)-induced colitis model. Treatment with this compound consistently leads to significant improvements in key disease parameters.
Table 1: Efficacy of this compound (ONX-0914/PR-957) in DSS-Induced Colitis Models
| Parameter | Control Group (Vehicle) | This compound Treated Group | Reference |
|---|---|---|---|
| Body Weight Loss | ~20-25% loss | ~5% loss or protection from loss | [3][5][6] |
| Colon Length | Shortened | No significant reduction / Normal length | [5][7] |
| Histological Score | High (severe inflammation, tissue destruction) | Significantly reduced | [3][7] |
| Tumor Incidence (CAC Model) | High | Markedly reduced |[1][6] |
Note: Values are approximations derived from multiple studies and may vary based on the specific experimental design, mouse strain, and DSS concentration.
Table 2: Effect of this compound (ONX-0914/PR-957) on Pro-inflammatory Cytokine Expression in Colon Tissue
| Cytokine (mRNA) | Control Group (Vehicle) | This compound Treated Group | Reference |
|---|---|---|---|
| TNF-α | Upregulated | Suppressed / Baseline levels | [3] |
| IL-1β | Upregulated | Suppressed / Baseline levels | [3] |
| IL-6 | Upregulated | Suppressed / Baseline levels | [2][3] |
| IL-17A | Upregulated | Suppressed / Baseline levels | [1][3] |
| IL-23 | Upregulated | Suppressed / Baseline levels |[3] |
Note: Data typically represent relative mRNA expression levels normalized to a housekeeping gene.
Experimental Protocols
The following are generalized protocols for the application of this compound in a DSS-induced colitis model. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Induction of Acute DSS-Induced Colitis
-
Animals: Use 8-12 week old mice, such as C57BL/6, which are susceptible to DSS-induced colitis. Allow mice to acclimate for at least one week before the experiment.
-
DSS Administration: Prepare a 2-3% (w/v) solution of Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in sterile drinking water.[3] Provide this solution as the sole source of drinking water for 5-7 consecutive days.[3] The concentration and duration may need to be titrated depending on the DSS batch and mouse strain to achieve desired disease severity without excessive mortality.
-
Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily for each mouse. These parameters are used to calculate the Disease Activity Index (DAI).
-
Control Group: A control group receiving regular drinking water should be maintained in parallel.
Protocol 2: Administration of this compound (ONX-0914/PR-957)
-
Reagent Preparation: Prepare the this compound compound in a suitable vehicle. For example, ONX-0914 (PR-957) can be formulated for administration.
-
Dosage and Administration Route:
-
Prophylactic Treatment: Begin treatment on the same day as DSS administration (Day 0).
-
Therapeutic Treatment: Begin treatment after the onset of clinical symptoms (e.g., Day 3-5).
-
Dosage: A typical effective dose for ONX-0914/PR-957 is 10-20 mg/kg body weight.[3][8]
-
Route: Administer daily via subcutaneous (s.c.) or intravenous (i.v.) injection for the duration of the treatment period (e.g., 5-9 consecutive days).[3]
-
-
Vehicle Control: The control group should receive an equivalent volume of the vehicle on the same schedule.
Protocol 3: Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculate the DAI score daily based on weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Evaluation: At the end of the experiment (e.g., Day 7-9), euthanize the mice.[3] Carefully dissect the entire colon from the cecum to the anus and measure its length. Colonic shortening is a key indicator of inflammation.
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
Score the sections for severity of inflammation, extent of injury, and crypt damage in a blinded manner.[7]
-
Protocol 4: Measurement of Cytokine Expression
-
Tissue Collection: At sacrifice, collect a segment of the colon and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution for subsequent analysis.
-
Quantitative RT-PCR (qRT-PCR):
-
Homogenize the colon tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for target cytokines (e.g., TNF-α, IL-6, IL-17A) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[3]
-
-
ELISA:
-
Prepare protein lysates from homogenized colon tissue or collect serum via cardiac puncture.
-
Use commercial ELISA kits to quantify the protein concentrations of specific cytokines like IL-6 and IL-17A.[2]
-
Caption: General experimental workflow for this compound testing.
Considerations and Future Directions
While inhibitors like ONX-0914 show clear efficacy, some studies suggest its effects may be due to the inhibition of both LMP7 and, at higher concentrations, the LMP2 immunoproteasome subunit.[9][10] More highly selective LMP7 inhibitors, such as PRN1126, have shown limited effects on their own in some colitis models, indicating that co-inhibition of both LMP7 and LMP2 may be required for optimal therapeutic benefit.[9][11] This highlights the need for careful characterization of inhibitor selectivity.
Nonetheless, targeting the immunoproteasome, and specifically the LMP7 subunit, remains a validated and promising approach for the development of novel therapeutics for inflammatory bowel disease and potentially for preventing colitis-associated cancer.[1] Future research should focus on optimizing inhibitor selectivity, dosing regimens, and exploring combination therapies.
References
- 1. Prevention of colitis-associated cancer by selective targeting of immunoproteasome subunit LMP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. [PDF] Selective targeting of immunoproteasome subunit LMP7 prevents colitis-associated carcinogenesis | Semantic Scholar [semanticscholar.org]
- 5. prevention-of-experimental-colitis-by-a-selective-inhibitor-of-the-immunoproteasome - Ask this paper | Bohrium [bohrium.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Application Note: Flow Cytometry Analysis of Lmp7-IN-2 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is also involved in cytokine production and T-cell differentiation. The immunoproteasome's catalytic subunits include LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).
Lmp7-IN-2 is a selective inhibitor of the LMP7 subunit. By targeting LMP7, this compound is expected to modulate immune responses, making it a valuable tool for research in autoimmune diseases, inflammation, and immuno-oncology. The compound ONX 0914 (also known as PR-957) is a well-characterized LMP7 inhibitor, and studies have shown that its prolonged exposure can also lead to the inhibition of the LMP2 subunit.[1][2] Inhibition of LMP7 has been demonstrated to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs).[3] This application note provides detailed protocols for analyzing the effects of this compound on immune cells using flow cytometry.
Key Cellular Effects of LMP7 Inhibition
Inhibition of the LMP7 subunit of the immunoproteasome has been shown to have several key effects on immune cell function, which can be effectively quantified by flow cytometry:
-
Reduced T-cell Activation: Treatment with LMP7 inhibitors can lead to a decrease in the expression of early activation markers such as CD69 and the alpha chain of the IL-2 receptor, CD25, on T-cells following stimulation.[4]
-
Altered T-cell Differentiation: LMP7 inhibition can suppress the differentiation of naive CD4+ T-cells into pro-inflammatory Th1 and Th17 lineages.[5] This is often observed as a reduction in the percentage of cells producing IFN-γ (Th1) and IL-17A (Th17).
-
Modulation of Cytokine Production: The production of pro-inflammatory cytokines, such as IL-2, IL-6, and TNF, can be diminished in various immune cell types upon LMP7 inhibition.[2]
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, some immunoproteasome inhibitors can induce apoptosis in actively dividing cells.[4]
Data Presentation
The following tables summarize quantitative data on the effects of LMP7 inhibition on T-cell activation and differentiation, as analyzed by flow cytometry. The data is representative of typical results obtained from in vitro studies using LMP7 inhibitors like ONX 0914, which is expected to have a similar mechanism of action to this compound.
Table 1: Effect of LMP7 Inhibition on T-Cell Activation Markers
| Cell Type | Treatment | Marker | Change in Mean Fluorescence Intensity (MFI) | Change in % Positive Cells | Reference |
| CD4+ T-cells | ONX 0914 (30 nM) | CD69 | Decreased | No significant change | [4] |
| CD4+ T-cells | ONX 0914 (30 nM) | CD25 | Decreased | Significantly decreased | [4] |
Table 2: Effect of LMP7 Inhibition on T-Helper Cell Differentiation
| Condition | Treatment | Cell Population | Cytokine Measured | % of Parent Population (Control) | % of Parent Population (Treated) | Reference |
| Th1 polarizing | ONX 0914 (200 nM) | CD4+ T-cells | IFN-γ | 30-40% | 15-25% | [5][6] |
| Th17 polarizing | ONX 0914 (300 nM) | CD4+ T-cells | IL-17A | 25-35% | 10-20% | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by LMP7 inhibition and a general workflow for flow cytometry analysis of treated cells.
Caption: Simplified signaling pathways affected by LMP7 inhibition.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of T-Cell Activation Markers
This protocol is designed to assess the effect of this compound on the expression of early activation markers on T-cells following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4
-
Anti-CD8
-
Anti-CD69
-
Anti-CD25
-
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic bead separation. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Seed 1 x 10^6 cells per well in a 96-well plate. Add this compound to the desired final concentration (e.g., 10-300 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Pre-incubate the cells with the inhibitor for 2 hours at 37°C, 5% CO2.[7]
-
Stimulation: Add anti-CD3/CD28 antibodies to the wells to stimulate T-cell activation. For analysis of CD69, stimulate for 5-10 hours. For CD25, stimulate for 72 hours.[4]
-
Cell Harvesting and Staining:
-
Harvest the cells and wash once with ice-cold FACS buffer.
-
If using a non-fixable viability dye, resuspend the cells in 100 µL of FACS buffer containing the viability dye and incubate according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD4, CD8, CD69, CD25) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry acquisition. If using a fixable viability dye, fix the cells according to the manufacturer's protocol before acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single cells.
-
Identify CD4+ and CD8+ T-cell populations.
-
Analyze the expression of CD69 and CD25 on the gated T-cell populations, recording both the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
-
Protocol 2: Analysis of T-Helper Cell Differentiation and Cytokine Production
This protocol is for assessing the impact of this compound on the differentiation of naive CD4+ T-cells into Th1 and Th17 lineages and their respective cytokine production.
Materials:
-
Naive CD4+ T-cells (isolated using negative selection kits)
-
T-cell activation and expansion medium
-
This compound (dissolved in DMSO)
-
Th1 polarizing cytokines (e.g., IL-12, anti-IL-4)
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., Anti-CD4)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., Anti-IFN-γ, Anti-IL-17A)
-
Viability dye (fixable)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation:
-
Culture naive CD4+ T-cells in the presence of anti-CD3/CD28 stimulation.
-
Add the appropriate polarizing cytokines for Th1 or Th17 differentiation.
-
Add this compound (e.g., 200-300 nM) or vehicle control (DMSO) at the beginning of the culture.
-
Culture the cells for 3-5 days.
-
-
Restimulation for Cytokine Detection:
-
On the day of analysis, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) for 4-6 hours in the presence of a protein transport inhibitor.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (e.g., CD4) and with a fixable viability dye.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ and IL-17A) in the permeabilization buffer.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single, CD4+ T-cells.
-
Determine the percentage of cells expressing IFN-γ and IL-17A in the control and this compound treated samples.
-
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LMP7 Inhibitor Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of LMP7 inhibitors in in vitro settings. Since publicly available data on Lmp7-IN-2 is limited, this guide focuses on general principles for optimizing the concentration of LMP7 inhibitors, using data from well-characterized compounds such as ONX-0914 (also known as PR-957), M3258, and PRN1126 as examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LMP7 inhibitors?
LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) is a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells following exposure to inflammatory cytokines. LMP7 inhibitors selectively block the chymotrypsin-like proteolytic activity of the immunoproteasome. This inhibition disrupts the degradation of specific proteins, which in turn affects downstream processes such as antigen presentation on MHC class I molecules and the production of pro-inflammatory cytokines like IL-23, IL-6, IL-2, and IFN-γ.[1][2][3]
Q2: How do I prepare a stock solution of my LMP7 inhibitor?
Most LMP7 inhibitors are soluble in organic solvents like DMSO. For example, M3258 can be prepared as a stock solution in DMSO.[4] It is crucial to consult the manufacturer's datasheet for your specific inhibitor (this compound) for solubility information. To prepare a stock solution, dissolve the compound in the recommended solvent to a high concentration (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my in vitro experiments?
A good starting point is to perform a dose-response experiment with a wide range of concentrations centered around the reported IC50 value of the inhibitor, if available. For a novel inhibitor like this compound where the IC50 may not be known, a broad range from low nanomolar to low micromolar is a reasonable starting point (e.g., 1 nM to 10 µM).
For reference, here are some reported values for other LMP7 inhibitors:
-
M3258: Has a biochemical IC50 of 3.6 nM and a cellular IC50 of 3.4 nM for LMP7.[4] In cell viability assays with MM.1S cells, the IC50 was 367 nM.[5]
-
ONX-0914 (PR-957): Often used in vitro at concentrations ranging from 30 nM to 500 nM.[1][6] One study noted that concentrations above 100 nM can also inhibit the LMP2 subunit.[3]
-
LMP7-IN-1: Has a reported IC50 of 1.83 nM.[7]
The optimal concentration will be cell-type specific and assay-dependent. Therefore, it is essential to determine the optimal concentration empirically for your specific experimental system.
Q4: What are potential off-target effects of LMP7 inhibitors?
The primary off-target concern for some LMP7 inhibitors is the inhibition of other proteasome subunits. For instance, ONX-0914, while selective for LMP7 at lower concentrations, can inhibit the LMP2 subunit at concentrations above 100 nM.[3] Some studies have shown that co-inhibition of LMP2 and LMP7 is required for certain biological effects, such as the reduction of IL-6 secretion and the impairment of Th17 differentiation.[8] Highly selective inhibitors like PRN1126, which do not inhibit LMP2, may have different biological effects than less selective inhibitors.[3] It is important to characterize the selectivity profile of your specific inhibitor or to use it at concentrations that are known to be selective for LMP7.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect of the inhibitor is observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Inhibitor is inactive. | Ensure proper storage of the inhibitor stock solution (aliquoted at -20°C or -80°C). Prepare fresh dilutions for each experiment. Purchase a new batch of the inhibitor if necessary. | |
| Cell type does not express the immunoproteasome. | Verify LMP7 expression in your cell line using Western blot or qPCR. The immunoproteasome can often be induced by treating cells with IFN-γ (e.g., 200 U/ml for 3 days).[9] | |
| Incorrect assay endpoint or timing. | The effect of LMP7 inhibition may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). Ensure your assay is sensitive enough to detect the expected biological change. | |
| High cell toxicity observed at effective concentrations. | Inhibitor concentration is too high. | Lower the concentration of the inhibitor. Determine the IC50 for cell viability and work at concentrations below this value if cytotoxicity is not the intended outcome. |
| Off-target effects. | Use a more selective LMP7 inhibitor if available. If using a less selective inhibitor like ONX-0914, use concentrations below 100 nM to minimize LMP2 inhibition.[3] Include appropriate controls, such as a less active enantiomer of the inhibitor if available. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below toxic levels (typically ≤ 0.1%). Include a vehicle-only control in your experiments. | |
| High variability between replicate experiments. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Inhibitor solution instability. | Prepare fresh working solutions of the inhibitor for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[4] | |
| Assay variability. | Ensure consistent incubation times and proper handling of reagents for all assays (e.g., ELISA, cell viability). |
Data Presentation: In Vitro Activity of Selected LMP7 Inhibitors
| Inhibitor | Target(s) | IC50 (Biochemical) | Effective In Vitro Concentration | Cell Type(s) | Reference(s) |
| M3258 | LMP7 (highly selective) | 4.1 nM (human LMP7) | 2-37 nM (cellular LMP7 activity); 367 nM (cell viability) | MM.1S, U266B1, PBMCs | [2][5] |
| ONX-0914 (PR-957) | LMP7, LMP2 (at >100 nM) | Not explicitly stated | 30-500 nM | Primary neurons, MM cell lines, PBMCs | [1][3][6][10] |
| PRN1126 | LMP7 (highly selective) | Not explicitly stated | 300 nM (used in Th17 differentiation assays) | Mouse splenic CD4+ T cells | [3] |
| LMP7-IN-1 | LMP7 | 1.83 nM | Not specified | Not specified | [7] |
| LMP7/LMP2-IN-1 | LMP7 and LMP2 | 257 nM (LMP7), 10 nM (LMP2) | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic effects of an LMP7 inhibitor and to identify a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
LMP7 inhibitor (e.g., this compound)
-
Vehicle control (e.g., sterile DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of your LMP7 inhibitor in complete culture medium. A common starting range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent according to the manufacturer's protocol, mix, and measure luminescence.
-
For MTT/MTS: Add the MTT or MTS reagent to each well and incubate as per the manufacturer's instructions. If using MTT, you will need to add a solubilization solution. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the data to the vehicle-only control wells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing the Effect on Cytokine Production by ELISA
This protocol outlines how to measure the effect of LMP7 inhibition on the secretion of a specific cytokine (e.g., IL-6) from stimulated immune cells.
Materials:
-
Immune cells (e.g., PBMCs, splenocytes)
-
Complete culture medium
-
Stimulant (e.g., LPS for monocytes/macrophages, anti-CD3/CD28 for T cells)
-
LMP7 inhibitor and vehicle control
-
Commercially available ELISA kit for your cytokine of interest (e.g., IL-6)
-
96-well ELISA plate
-
Wash buffer
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Treatment and Stimulation: Seed your cells in a culture plate. Pre-treat the cells with various concentrations of the LMP7 inhibitor (determined from Protocol 1) or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the appropriate stimulant (e.g., LPS) to the wells and incubate for the desired period (e.g., 20-24 hours).
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants. These samples can be stored at -80°C until the ELISA is performed.
-
ELISA: Perform the ELISA according to the manufacturer's protocol.[12][13] This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate. c. Adding your standards and samples (supernatants). d. Adding a biotinylated detection antibody. e. Adding an enzyme conjugate (e.g., Streptavidin-HRP). f. Adding a substrate and allowing the color to develop. g. Stopping the reaction and reading the absorbance on a plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in your samples. Compare the cytokine levels in inhibitor-treated samples to the vehicle-treated control.
Protocol 3: Verifying Target Engagement by Western Blot for Ubiquitinated Proteins
Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins. This can be used as a marker of target engagement.
Materials:
-
Cells and culture reagents
-
LMP7 inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat your cells with the LMP7 inhibitor or vehicle at the desired concentrations and for the desired time (a time course of 2, 6, 12, and 24 hours is a good start).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Compare the intensity of the high molecular weight smear of poly-ubiquitinated proteins in the inhibitor-treated lanes to the vehicle control lane. An increase in this smear indicates proteasome inhibition.
Mandatory Visualizations
Caption: Signaling pathway affected by LMP7 inhibition.
Caption: Experimental workflow for optimizing LMP7 inhibitor concentration.
References
- 1. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 10. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Selective LMP7 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is ONX 0914 (PR-957) and what is its mechanism of action?
ONX 0914 (PR-957) is a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is induced by inflammatory signals. By selectively inhibiting the chymotrypsin-like activity of LMP7, ONX 0914 can modulate immune responses.[1][2][3][4][5] This inhibition has been shown to block the production of pro-inflammatory cytokines such as IL-23, TNF-α, and IL-6.[1][2][3]
Q2: In which solvents can I dissolve ONX 0914?
ONX 0914 has good solubility in several common laboratory solvents. It is readily soluble in DMSO and Ethanol.[1][6] However, it is insoluble in water.[1][6] For in vivo studies, it can be formulated in aqueous solutions containing agents like sulfobutylether-β-cyclodextrin or a mix of DMSO, PEG300, and Tween 80.[7][8][9]
Q3: How should I store ONX 0914 powder and stock solutions?
For long-term stability, ONX 0914 powder should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year, or at -20°C for up to one month.[1][5]
Q4: What is the selectivity profile of ONX 0914?
ONX 0914 is significantly more selective for the LMP7 (β5i) subunit of the immunoproteasome compared to the corresponding β5c subunit of the constitutive proteasome.[1][2] It is reported to be 20- to 40-fold more selective for LMP7 over other proteasome subunits like β5 or LMP2.[1][2] However, at higher concentrations, it can inhibit other proteasome subunits.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | ONX 0914 is insoluble in water. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%. |
| Inconsistent Results in Cell-Based Assays | 1. Degradation of the compound due to improper storage. 2. Cell line sensitivity. 3. Variation in immunoproteasome expression. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1][5] 2. Different cell lines may have varying sensitivity to ONX 0914.[11] Perform a dose-response curve to determine the optimal concentration for your specific cell line. 3. The expression of immunoproteasome subunits can vary between cell types and can be induced by inflammatory stimuli like IFN-γ.[11] |
| Low Efficacy in Animal Models | 1. Poor bioavailability of the formulation. 2. Inadequate dosing or frequency. | 1. For in vivo administration, use a well-established formulation such as 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) or a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][8][9] 2. The effective dose can vary depending on the animal model and disease state. Doses ranging from 2 to 10 mg/kg administered intravenously or subcutaneously have been reported.[1][4][7] |
| Unexpected Off-Target Effects | At higher concentrations, ONX 0914 can inhibit other proteasome subunits, which may lead to off-target effects. | Use the lowest effective concentration of ONX 0914 as determined by a dose-response experiment to ensure maximal selectivity for LMP7. |
Quantitative Data Summary
Solubility of ONX 0914
| Solvent | Concentration | Notes |
| DMSO | ≥29.03 mg/mL (≥50 mM) | Sonication may be required.[6][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | ≥69 mg/mL | - |
| Water | Insoluble | - |
| In vivo Formulation 1 | 2 mg/mL (3.44 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[8] |
| In vivo Formulation 2 | Not specified | 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[7][9] |
Stability of ONX 0914
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Stock Solution in Solvent | -80°C | 1 year[1][5] |
| Stock Solution in Solvent | -20°C | 1 month[1][5] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Cytokine Inhibition
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line in appropriate media.
-
Compound Preparation: Prepare a stock solution of ONX 0914 in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture media to achieve the desired final concentrations.
-
Pre-treatment: Pre-treat the cells with varying concentrations of ONX 0914 (e.g., 10 nM to 1 µM) for 2-4 hours.[12]
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., LPS for monocytes, anti-CD3/CD28 for T cells) to induce cytokine production.
-
Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours).
-
Analysis: Collect the cell supernatant and measure the levels of desired cytokines (e.g., IL-23, TNF-α, IL-6) using ELISA or a multiplex bead array.
Protocol 2: In Vivo Administration in a Mouse Model of Arthritis
-
Animal Model: Utilize a standard mouse model of rheumatoid arthritis, such as collagen-induced arthritis (CIA).
-
Formulation Preparation: Prepare the ONX 0914 formulation for injection. For example, dissolve ONX 0914 in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[7][9]
-
Dosing and Administration: Administer ONX 0914 at a dose of 10 mg/kg via subcutaneous or intravenous injection.[1][7] The frequency of administration can be every other day or as determined by the specific experimental design.[13]
-
Monitoring: Monitor the mice for signs of disease progression, such as paw swelling and clinical score.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of cytokine levels, autoantibodies, and histological evaluation of joint inflammation.
Visualizations
Caption: Simplified signaling pathway of LMP7 inhibition by ONX 0914.
Caption: General workflow for in vitro and in vivo experiments with ONX 0914.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONX-0914 | HIV Protease | Proteasome | Antibacterial | TargetMol [targetmol.com]
- 9. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with proteasome inhibitor ONX-0914 [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to LMP7 Inhibitors in Cancer Cells
Disclaimer: The information provided in this technical support center is for research purposes only. "Lmp7-IN-2" is a placeholder name for a hypothetical selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Weight Protein 7). The troubleshooting guides and FAQs are based on published research on LMP7 and other proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is LMP7 and why is it a target in cancer therapy?
LMP7 (also known as β5i) is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1][2] In some cancers, such as colorectal and breast cancer, elevated expression of LMP7 has been observed.[3][4] The immunoproteasome plays a crucial role in processing proteins for antigen presentation on MHC class I molecules, which is essential for the anti-tumor immune response.[2] By inhibiting LMP7, the aim is to disrupt cancer cell proteostasis, leading to apoptosis, and to modulate the tumor microenvironment.
Q2: What is the proposed mechanism of action for this compound?
This compound is a selective inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. By binding to LMP7, it is designed to induce an accumulation of polyubiquitinated proteins within the cancer cell, leading to endoplasmic reticulum stress and ultimately, apoptosis. Furthermore, inhibition of LMP7 may modulate the production of pro-inflammatory cytokines, which can influence the tumor microenvironment.[5]
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to proteasome inhibitors, including selective LMP7 inhibitors, can arise through various mechanisms. These can include:
-
Genetic alterations: Mutations in the PSMB8 gene (encoding LMP7) that prevent inhibitor binding.
-
Altered proteasome subunit expression: Compensatory upregulation of the constitutive proteasome subunit β5, which can partially take over the function of LMP7.[3]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell.
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as NF-κB and PI3K/Akt that promote cell survival and counteract the cytotoxic effects of the inhibitor.
Q4: Are there known genetic polymorphisms in LMP7 that could affect the efficacy of this compound?
Yes, genetic polymorphisms in the PSMB8 gene, which encodes LMP7, have been identified. For instance, the LMP7-K/Q genotype has been associated with a higher risk of colon cancer and is linked to reduced LMP7 transcript stability.[6] This could potentially influence the baseline sensitivity of cancer cells to an LMP7 inhibitor. It is advisable to genotype your cell lines for relevant LMP7 polymorphisms if you observe unexpected responses to treatment.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in my cell culture over several passages.
| Question | Possible Cause | Suggested Action |
| Have you confirmed the identity and purity of your this compound compound? | Compound degradation or contamination. | Verify the integrity of your this compound stock using analytical methods such as LC-MS. Use a fresh, validated batch of the inhibitor. |
| Are you observing a shift in the IC50 value? | Development of acquired resistance. | Perform a dose-response curve to quantify the change in IC50. See Experimental Protocol 1: Cell Viability Assay to confirm resistance. |
| Have you checked for changes in proteasome subunit expression? | Compensatory upregulation of the constitutive β5 subunit. | Perform Western blot analysis to compare the expression levels of LMP7 and β5 in sensitive versus resistant cells. See Experimental Protocol 2: Western Blot Analysis of Proteasome Subunits . |
| Could the cells be pumping the drug out more efficiently? | Increased expression of drug efflux pumps. | Use a fluorescent substrate-based efflux pump assay to compare activity in sensitive and resistant cells. Consider co-treatment with a known efflux pump inhibitor. |
Problem 2: My patient-derived xenograft (PDX) model is not responding to this compound treatment.
| Question | Possible Cause | Suggested Action |
| Have you confirmed LMP7 expression in the tumor tissue? | Low or absent LMP7 expression in the tumor. | Perform immunohistochemistry (IHC) or Western blot on tumor biopsies to confirm the presence of the target. |
| Is the tumor microenvironment influencing the response? | The tumor microenvironment can provide pro-survival signals to cancer cells, mitigating the effect of the inhibitor. | Analyze the immune cell infiltrate and cytokine profile of the tumor microenvironment. Consider combination therapies that target these extrinsic factors. |
| Is the dosing and scheduling optimal? | Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) profile. | Conduct a PK/PD study to ensure adequate drug exposure and target engagement in the tumor tissue. |
Data Presentation
Table 1: In Vitro IC50 Values of Selective LMP7 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| M3258 | MM.1S | Multiple Myeloma | 2-37 | [7] |
| M3258 | U266B1 | Multiple Myeloma | 2-37 | [7] |
| ONX-0914 | Colorectal Cancer Cell Lines | Colorectal Cancer | Not specified, effective at 10 mg/kg in vivo | [3] |
Table 2: Effect of LMP7 Polymorphisms on Cancer Risk
| Polymorphism | Cancer Type | Odds Ratio (OR) | p-value | Reference |
| LMP7-K/Q genotype | Colon Cancer | 8.10 | 1.10 x 10⁻¹¹ | [6] |
| LMP7-Q/Q genotype | Colon Cancer | 0.10 | 5.97 x 10⁻¹³ | [6] |
Experimental Protocols
Experimental Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay) to each well.
-
Reading: Incubate for the recommended time and then read the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Experimental Protocol 2: Western Blot Analysis of Proteasome Subunits
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LMP7, β5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare the relative expression levels of the proteins.
Mandatory Visualization
Caption: Signaling pathway of this compound and mechanisms of resistance.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. embopress.org [embopress.org]
- 2. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Immunoproteasome Subunit LMP7 in Breast Cancer and Its Association with Immune-Related Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
Lmp7-IN-2 Protocol Refinement for Primary Cell Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Lmp7-IN-2 protocol in primary cell assays.
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity in my primary cells after treatment with the Lmp7 inhibitor. What could be the cause and how can I mitigate it?
A1: High cytotoxicity is a common issue when working with proteasome inhibitors. The probable causes include inappropriate inhibitor concentration and prolonged exposure.
-
Inhibitor Concentration: Pan-proteasome inhibitors can be toxic, limiting their therapeutic use.[1] While selective Lmp7 inhibitors are expected to have a better safety profile, excessively high concentrations can still lead to off-target effects and cell death.[2] For instance, the Lmp7 inhibitor ONX-0914 was found to induce apoptosis in human cells at 300 nM after 3 days of exposure.[3][4]
-
Exposure Time: Prolonged incubation with the inhibitor can also contribute to cytotoxicity.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific primary cell type. It is advisable to start with a low concentration and titrate up. For example, a concentration of 30 nM for ONX-0914 was shown to effectively inhibit Lmp7 and Lmp2 without causing cytotoxicity.[3][4]
-
Optimize Incubation Time: Reduce the duration of inhibitor exposure. The optimal incubation time will depend on the specific assay and cell type.[5]
-
Assess Cell Viability: Employ a reliable cell viability assay, such as a resazurin-based assay, to accurately quantify cytotoxicity across different inhibitor concentrations and incubation times.[6]
-
Check for Off-Target Effects: Be aware that some Lmp7 inhibitors can also inhibit other proteasome subunits, such as Lmp2, especially with prolonged exposure.[3][4][7] This co-inhibition might be contributing to the observed cytotoxicity.
Q2: My Lmp7 inhibitor is not producing the expected downstream effect (e.g., reduction in cytokine secretion) in my primary cell assay. What are the possible reasons?
A2: Lack of an expected biological effect can stem from several factors, from inhibitor selectivity and concentration to the specific biology of the primary cells being used.
-
Inhibitor Selectivity and Potency: Not all Lmp7 inhibitors are created equal. Some, like PRN1126, are highly selective for Lmp7 and may have limited effects on their own.[7][8] In contrast, inhibitors like ONX-0914 also inhibit Lmp2, and this co-inhibition appears to be necessary for broad anti-inflammatory effects, such as the suppression of IL-6 secretion and Th17 differentiation.[7][8]
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve sufficient target engagement.
-
Primary Cell Type and Stimulation: The response to Lmp7 inhibition can be cell-type specific and dependent on the method of stimulation. For example, Lmp7 inhibition has been shown to block IL-23 production by activated monocytes and IFN-γ and IL-2 by T cells.[9]
Troubleshooting Steps:
-
Verify Inhibitor Activity: If possible, perform a target engagement assay to confirm that this compound is inhibiting Lmp7 in your cells at the concentration used.
-
Consider Co-inhibition: If you are using a highly selective Lmp7 inhibitor, the desired biological effect might require the simultaneous inhibition of another immunoproteasome subunit, such as Lmp2.[2][7][8]
-
Re-evaluate Concentration: You may need to increase the concentration of this compound. Refer to dose-response data if available.
-
Optimize Stimulation Conditions: Ensure that the primary cells are being appropriately stimulated to produce the downstream effector molecules you are measuring.
Frequently Asked Questions (FAQs)
Q3: What is the general protocol for treating primary human peripheral blood mononuclear cells (PBMCs) with an Lmp7 inhibitor?
A3: A general workflow for treating PBMCs with an Lmp7 inhibitor is as follows:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[3][10]
-
Cell Culture: Resuspend the isolated PBMCs in an appropriate culture medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the culture medium.
-
Treatment: Add the diluted this compound to the PBMC suspension. An untreated or vehicle-treated (e.g., DMSO) control group should be included.
-
Stimulation: Stimulate the PBMCs with an appropriate agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.[7]
-
Incubation: Incubate the cells for a predetermined period (e.g., 20 hours).[7]
-
Downstream Analysis: After incubation, collect the cell supernatant to measure cytokine levels (e.g., IL-6) by ELISA, or lyse the cells for other molecular analyses.[3][7]
Q4: What is the mechanism of action of Lmp7 inhibitors in primary immune cells?
A4: Lmp7 is a catalytic subunit of the immunoproteasome, which is highly expressed in hematopoietic cells.[2] Lmp7 inhibitors block the chymotrypsin-like activity of the immunoproteasome.[9] This inhibition can lead to several downstream effects in primary immune cells:
-
Reduced Cytokine Production: Lmp7 inhibition has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-6, IL-23, IFN-γ, and IL-2 from stimulated PBMCs, monocytes, and T cells.[7][9]
-
Altered T-cell Differentiation: Inhibition of Lmp7 can bias T helper cell differentiation away from pro-inflammatory Th1 and Th17 lineages.[2][7]
-
Impaired Antigen Presentation: The immunoproteasome plays a role in processing antigens for presentation on MHC class I molecules. Lmp7 inhibition can block the presentation of certain antigens.[9]
Q5: Are there any known off-target effects of Lmp7 inhibitors that I should be aware of?
A5: Yes, some Lmp7 inhibitors can have off-target effects. A key consideration is the potential for co-inhibition of other immunoproteasome subunits. For example, ONX-0914, initially described as a selective Lmp7 inhibitor, has been shown to also inhibit the Lmp2 subunit, particularly with prolonged exposure.[3][4][7] This co-inhibition can be synergistic and is sometimes required for the full anti-inflammatory effects of the compound.[7][8] It is important to be aware of the selectivity profile of the specific Lmp7 inhibitor you are using.
Quantitative Data Summary
Table 1: Inhibitor Concentrations and Effects on Primary Cells
| Inhibitor | Cell Type | Concentration | Effect | Reference |
| ONX-0914 | Human PBMCs | 300 nM | Apoptosis after 3 days | [3][4] |
| ONX-0914 | Human PBMCs | 30 nM | Inhibition of Lmp2 and Lmp7 without cytotoxicity | [3][4] |
| ONX-0914 | Mouse Splenocytes | 300 nM | Irreversible modification of Lmp2 | [7] |
| PRN1126 | Th17 cells | 300 nM | No alteration of Th17 differentiation | [7] |
| M3258 | Human PBMCs | IC50: 2-37 nM | Inhibition of cellular Lmp7 activity | [1] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect peripheral blood in EDTA-anticoagulant tubes.
-
Isolate PBMCs using Ficoll Hypaque centrifugation.
-
Wash the isolated PBMCs twice with 0.9% saline by centrifugation at 300 x g for 10 minutes.
-
For further purification of specific cell types like CD14+ monocytes or CD4+ T cells, resuspend the PBMCs in AutoMACS sample buffer.
-
Add anti-CD14-coated or anti-CD4-coated magnetic beads (10 µL per 10^7 cells) and incubate with constant rotation for 15 minutes at 4°C.
-
Wash and purify the cells using Miltenyi Biotec column separation.
-
Assess the purity of the isolated cells by flow cytometry. A purity of >90% is generally achieved.[3]
Protocol 2: Cytokine Secretion Assay in Human PBMCs
-
Isolate human PBMCs from healthy volunteers.
-
Incubate the PBMCs with the Lmp7 inhibitor or DMSO (vehicle control) at 37°C.
-
Stimulate the cells with 3 µg/ml LPS.
-
Incubate for 20 hours.
-
Collect the supernatant and determine the concentration of IL-6 using an ELISA kit according to the manufacturer's protocol.[7]
Visualizations
Caption: Lmp7 inhibition blocks pro-inflammatory cytokine production.
Caption: Workflow for this compound in primary cell assays.
References
- 1. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kezarlifesciences.com [kezarlifesciences.com]
- 10. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with Lmp7-IN-2
Welcome to the technical support center for Lmp7-IN-2 and other selective immunoproteasome inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes. As detailed scientific information on this compound is not extensively available in peer-reviewed literature, this guide draws upon established principles and findings from well-characterized LMP7 inhibitors to provide a framework for addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is commercially available as an inhibitor of the Low-Molecular-Mass Polypeptide 7 (LMP7 or β5i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with inflammatory cytokines. By inhibiting the chymotrypsin-like activity of the LMP7 subunit, this compound is intended to modulate downstream inflammatory pathways.
Q2: What are the key catalytic subunits of the immunoproteasome?
The immunoproteasome contains three distinct catalytic subunits that replace their counterparts in the constitutive proteasome:
-
LMP2 (β1i): Exhibits trypsin-like activity.
-
MECL-1 (β2i): Exhibits caspase-like activity.
-
LMP7 (β5i): Exhibits chymotrypsin-like activity.
Inhibition of one or more of these subunits can have varying effects on immune cell function.
Q3: Why might I see different results compared to published data on other LMP7 inhibitors?
Discrepancies in results between different LMP7 inhibitors are a documented phenomenon. A key reason for this is the varying selectivity of the inhibitors. For example, the inhibitor ONX 0914 was initially described as LMP7-selective, but was later found to also inhibit the LMP2 subunit, especially with prolonged exposure.[1][2][3] In contrast, a highly selective LMP7 inhibitor, PRN1126, showed limited effects in several models where ONX 0914 was active.[1] This suggests that the observed effects of ONX 0914 were often due to the co-inhibition of both LMP7 and LMP2.[1][2][4][5] Therefore, if this compound is highly selective for LMP7, you might observe more modest effects than those reported for dual LMP7/LMP2 inhibitors.
Troubleshooting Guide for Unexpected Results
Scenario 1: Weaker than expected or no effect on cytokine production or T-cell differentiation.
Q: My experiment with this compound did not show the expected reduction in pro-inflammatory cytokines (e.g., IL-6, IL-23) or the anticipated impact on Th17 cell differentiation. What could be the cause?
Possible Cause 1: High Selectivity of this compound for LMP7.
-
Explanation: Studies have shown that the selective inhibition of LMP7 alone may not be sufficient to produce broad anti-inflammatory effects.[1][6] The significant reduction in cytokine secretion and impairment of Th17 differentiation observed with inhibitors like ONX 0914 is now understood to be a result of the synergistic co-inhibition of both LMP7 and LMP2.[1][2] A highly selective LMP7 inhibitor, PRN1126, had minimal impact on these pathways when used alone.[1]
-
Troubleshooting Steps:
-
Verify Inhibitor Selectivity: If possible, perform an in-vitro proteasome activity assay to determine the IC50 of this compound against all three immunoproteasome subunits (LMP7, LMP2, MECL-1) and the corresponding constitutive subunits (β5, β1, β2).
-
Co-inhibition Experiment: As a positive control and to test the hypothesis of synergistic effects, consider running your experiment with this compound in combination with a known selective LMP2 inhibitor.
-
Possible Cause 2: Insufficient Cellular Concentration or Target Engagement.
-
Explanation: The inhibitor may not be reaching its target at a sufficient concentration to exert its effect. This could be due to issues with solubility, cell permeability, or experimental timing.
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure this compound is fully dissolved in the appropriate vehicle (e.g., DMSO) before dilution in culture media.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.
-
Target Engagement Assay: If feasible, use a Western blot to look for a shift in the molecular weight of LMP7 after treatment, which can indicate covalent binding of the inhibitor.[1][3]
-
Scenario 2: Unexpected cytotoxicity or off-target effects.
Q: I'm observing significant cell death or other unexpected phenotypes in my culture that are not consistent with LMP7 inhibition. What should I investigate?
Possible Cause 1: Inhibition of Constitutive Proteasome Subunits.
-
Explanation: While designed to be selective for the immunoproteasome, inhibitors can have off-target activity against the constitutive proteasome, which is essential for normal cell function. Inhibition of the constitutive subunits (especially β5) can lead to broad cytotoxicity.[5]
-
Troubleshooting Steps:
-
Assess Selectivity: As mentioned above, determine the IC50 of this compound against the constitutive proteasome subunits (β5, β1, β2). A low selectivity ratio between LMP7 and β5 could explain the observed toxicity.
-
Lower the Concentration: Run a toxicity assay with a range of this compound concentrations to find a non-toxic working concentration.
-
Positive Control for Toxicity: Include a known pan-proteasome inhibitor (e.g., Bortezomib) as a positive control for cytotoxicity induced by general proteasome inhibition.
-
Possible Cause 2: Other Off-Target Effects.
-
Explanation: The inhibitor may be interacting with other proteins in the cell, leading to unexpected biological effects.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for any published data on the off-target profile of this compound or structurally similar compounds.
-
Control Experiments: Use a structurally related but inactive compound as a negative control, if available. Additionally, consider using genetic knockdown (e.g., siRNA) of LMP7 to confirm that the observed phenotype is indeed target-specific.
-
Data Presentation
Table 1: Selectivity Profile of Commonly Used Immunoproteasome Inhibitors
| Inhibitor | Primary Target | IC50 for LMP7 | IC50 for LMP2 | IC50 for β5 (constitutive) | Key Finding |
| ONX 0914 | LMP7 | ~10-20 nM | ~80-100 nM | ~300-400 nM | Also inhibits LMP2 at higher concentrations, leading to synergistic effects.[1][4][5] |
| PRN1126 | LMP7 | ~5-15 nM | >10,000 nM | >10,000 nM | Highly selective for LMP7; minimal effects on inflammation when used alone.[1] |
| M3258 | LMP7 | ~4.1 nM | >30,000 nM | ~2,519 nM | A highly selective, reversible LMP7 inhibitor.[7] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Effects of Selective vs. Co-inhibition on Immune Responses
| Treatment | IL-6 Secretion | Th17 Differentiation | Effect in Colitis Model |
| Vehicle Control | Baseline | Baseline | Disease Progression |
| ONX 0914 (LMP7/LMP2 inhibitor) | Reduced | Reduced | Ameliorated |
| PRN1126 (LMP7 inhibitor) | No significant change | No significant change | Limited effect |
| LMP2 inhibitor | No significant change | No significant change | Limited effect |
| PRN1126 + LMP2 inhibitor | Reduced | Reduced | Ameliorated |
This table summarizes findings from studies comparing selective and dual immunoproteasome inhibition.[1][2]
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol allows for the determination of the IC50 values of an inhibitor against different proteasome subunits.
-
Prepare Proteasome Lysates: Use cell lines known to express either constitutive proteasomes or immunoproteasomes. Lyse the cells and quantify the protein concentration.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Incubation: Incubate the proteasome lysates with the different concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add a fluorogenic peptide substrate specific for the subunit of interest (e.g., Suc-LLVY-AMC for LMP7/β5, Ac-PAL-AMC for LMP2).
-
Kinetic Reading: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: T-cell Differentiation Assay
This protocol assesses the effect of the inhibitor on the differentiation of naive CD4+ T cells into Th17 cells.
-
Isolate Naive CD4+ T-cells: Isolate naive CD4+ T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the naive T-cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, anti-IL-4, and anti-IFN-γ).
-
Inhibitor Treatment: Add this compound at various concentrations to the cell cultures at the beginning of the differentiation process.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation and Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, perform intracellular staining for IL-17A.
-
Flow Cytometry: Analyze the percentage of IL-17A-producing CD4+ T-cells by flow cytometry.
Visualizations
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
Minimizing Lmp7-IN-2 impact on constitutive proteasome
Welcome to the technical support center for Lmp7-IN-2. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and effectively troubleshoot common issues, with a focus on minimizing the inhibitor's impact on the constitutive proteasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (also known as β5i or PSMB8). The immunoproteasome is a variant of the proteasome complex predominantly expressed in cells of hematopoietic origin and induced in other cells by inflammatory stimuli like interferon-γ (IFN-γ).[1][2][3] this compound acts by reversibly binding to the active site of the LMP7 subunit, thereby blocking its chymotrypsin-like proteolytic activity. This inhibition can modulate downstream inflammatory pathways, including cytokine production and T-cell differentiation.[4][5]
Q2: How selective is this compound for the immunoproteasome (LMP7) versus the constitutive proteasome (β5)?
This compound is designed for high selectivity. While all LMP7 inhibitors have some degree of affinity for the homologous constitutive subunit β5 (PSMB5), this compound exhibits a selectivity ratio of over 600-fold for LMP7. This means a significantly lower concentration is needed to inhibit LMP7 compared to β5. However, at high concentrations, cross-reactivity with the constitutive proteasome can occur.[1] It is crucial to use the recommended concentration range to maintain selectivity.
Q3: What are the potential off-target effects, particularly on the constitutive proteasome?
The primary off-target concern is the inhibition of the constitutive proteasome subunit β5, which shares structural homology with LMP7.[1] Inhibition of the constitutive proteasome can lead to broad cellular toxicity, as it is essential for routine protein turnover, cell cycle control, and signaling in all cell types.[4][5] Some inhibitors in the same class have also shown minor effects on other immunoproteasome subunits like LMP2 (β1i) with prolonged exposure or at high concentrations, which could lead to complex biological outcomes.[2][4][6]
Q4: What are the key differences between the immunoproteasome and the constitutive proteasome?
The constitutive proteasome is ubiquitously expressed in all eukaryotic cells and is vital for maintaining protein homeostasis.[1] The immunoproteasome is typically expressed in immune cells and can be induced in other tissues by inflammatory cytokines.[1][3] The core difference lies in their catalytic β-subunits. In the immunoproteasome, the constitutive subunits β1, β2, and β5 are replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively.[1][7] This subunit exchange alters the proteolytic cleavage preferences of the complex, making it more efficient at generating peptides for MHC class I antigen presentation.[2]
Data Presentation
For optimal experimental design, refer to the following data tables summarizing the selectivity and recommended concentrations for this compound.
Table 1: this compound Selectivity Profile (IC50 Values)
| Proteasome Subunit | Subunit Type | IC50 (nM) | Notes |
| LMP7 (β5i) | Immunoproteasome | 4.2 | Primary Target |
| LMP2 (β1i) | Immunoproteasome | > 30,000 | High selectivity against LMP2. |
| MECL-1 (β2i) | Immunoproteasome | > 30,000 | High selectivity against MECL-1. |
| β5c | Constitutive Proteasome | 2,520 | >600-fold selectivity for LMP7 over β5c.[1] |
| β1c | Constitutive Proteasome | > 30,000 | Minimal activity against β1c. |
| β2c | Constitutive Proteasome | > 30,000 | Minimal activity against β2c. |
-
IC50 values are derived from biochemical assays using purified human 20S proteasomes. Actual cellular potency may vary.
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration | Rationale |
| Cell-based LMP7 Activity Assays | 5 - 50 nM | Potently inhibits LMP7 while remaining well below the IC50 for the constitutive β5 subunit.[1] |
| Downstream Functional Assays (e.g., cytokine release) | 30 - 300 nM | Balances potent LMP7 inhibition with potential requirements for longer incubation times. Monitor for toxicity. |
| In Vivo Animal Studies | 10 - 40 mg/kg (subcutaneous) | Dosing achieves significant LMP7 target occupancy in vivo with minimal off-target effects.[5][8] |
Troubleshooting Guide
Issue 1: I am observing significant cell toxicity at concentrations expected to be selective for LMP7.
-
Possible Cause 1: Off-target inhibition of the constitutive proteasome.
-
Solution: Confirm that your working concentration is appropriate. Titrate this compound to find the lowest effective concentration for your specific cell type and assay. Run a parallel proteasome activity assay on a cell line that only expresses the constitutive proteasome to empirically determine the threshold for off-target effects.
-
-
Possible Cause 2: Cell type sensitivity.
-
Solution: Some cell lines may be exquisitely sensitive to even minor perturbations in proteasome activity. Reduce the incubation time with this compound or perform a cell viability assay (e.g., MTT or LDH) across a range of concentrations to establish a non-toxic working window.
-
-
Possible Cause 3: Compound stability.
-
Solution: Ensure the compound has not degraded. Use freshly prepared solutions for each experiment.
-
Issue 2: My proteasome activity assay shows inhibition in cells that primarily express the constitutive proteasome.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: This is a clear indication of off-target activity. Reduce the inhibitor concentration to be within the selective range (< 500 nM). Refer to the selectivity data in Table 1.
-
-
Possible Cause 2: Unexpected immunoproteasome expression.
-
Solution: Some non-immune cell lines can be induced to express immunoproteasome subunits when stressed or exposed to inflammatory stimuli (e.g., in response to secreted factors in the culture medium).[1][3] Verify the proteasome subunit expression profile of your cell line via Western blot or RT-PCR for LMP7 (PSMB8) and β5 (PSMB5).
-
Issue 3: I am not seeing the expected biological effect (e.g., altered cytokine secretion or T-cell differentiation) despite confirming LMP7 inhibition.
-
Possible Cause 1: Redundancy in biological pathways.
-
Solution: The biological process you are studying may not be solely dependent on LMP7 activity. Recent studies have shown that co-inhibition of both LMP7 and LMP2 is required for certain strong anti-inflammatory effects, such as ameliorating experimental autoimmune encephalomyelitis (EAE) or reducing IL-6 secretion.[4][5][6] Consider using this compound in combination with a selective LMP2 inhibitor to investigate potential synergistic effects.
-
-
Possible Cause 2: Insufficient target engagement over time.
-
Solution: this compound is a reversible inhibitor. For long-term culture experiments (24-72 hours), the compound may be metabolized or cleared. Consider replenishing the compound in the media at regular intervals.
-
-
Possible Cause 3: Cell permeability.
-
Solution: While designed to be cell-permeable, efficiency can vary between cell types. Confirm target engagement within the cell by lysing treated cells and performing a proteasome activity assay on the lysate.
-
Visualizations: Workflows and Concepts
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Core subunit differences between proteasome types.
Caption: Experimental workflow for determining inhibitor IC50 values.
Key Experimental Protocol
Protocol: Measuring Proteasome Chymotrypsin-Like Activity in Cell Lysates
This protocol allows for the assessment of this compound's effect on the chymotrypsin-like activity (associated with LMP7 and β5 subunits) in cultured cells.
Materials:
-
Cultured cells (with and without this compound treatment)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 1 mM ATP, 0.05% digitonin)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
Fluorogenic substrate: Suc-LLVY-AMC (10 mM stock in DMSO).[4][9][10]
-
Protein quantification assay (e.g., BCA or Bradford)
-
Black 96-well microplate[11]
-
Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[10][11]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO) for the desired duration (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay. This is crucial for normalizing proteasome activity.[11]
-
-
Proteasome Activity Assay:
-
In a black 96-well plate, add 20-50 µg of total protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to a final assay concentration of 100 µM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) every 2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (Vmax) for each sample (RFU/min) from the linear portion of the curve.
-
Normalize the activity by dividing the rate by the amount of protein loaded into the well (Activity = Vmax / µg protein).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle-treated control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Immunoproteasome Inhibitors: A Comparative Analysis of ONX 0914 (PR-957) and Lmp7-IN-2
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent immunoproteasome inhibitors, ONX 0914 (PR-957) and Lmp7-IN-2. While extensive experimental data is available for ONX 0914, allowing for a thorough evaluation of its performance, publicly accessible data on the efficacy of this compound is currently unavailable, precluding a direct comparative analysis.
This guide will focus on presenting the comprehensive efficacy data for ONX 0914, a well-characterized and selective inhibitor of the immunoproteasome subunit LMP7. We will delve into its inhibitory activity, selectivity profile, and its effects in various in vitro and in vivo models of disease.
ONX 0914 (PR-957): A Detailed Efficacy Profile
ONX 0914 is a potent and selective inhibitor of the chymotrypsin-like activity of the immunoproteasome subunit LMP7 (also known as β5i).[1] However, it is important to note that at higher concentrations or with prolonged exposure, ONX 0914 also demonstrates inhibitory activity against the LMP2 (β1i) subunit of the immunoproteasome.[2][3] This dual inhibitory effect may contribute to its broad anti-inflammatory and immunomodulatory properties observed in various preclinical models.
Biochemical Inhibitory Activity
The inhibitory potency of ONX 0914 against different proteasome subunits has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's efficacy.
| Target Subunit | Human IC50 | Mouse IC50 | Selectivity vs. β5 | Reference |
| LMP7 (β5i) | ~10 nM - 73 nM | 65 nM | 20- to 40-fold | [4][5] |
| LMP2 (β1i) | Inhibition observed at higher concentrations | Inhibition observed at higher concentrations | Lower than for LMP7 | [2] |
| β5 (constitutive) | 1.04 µM | 0.92 µM | - | [4] |
In Vitro Efficacy: Cellular Assays
ONX 0914 has demonstrated significant effects on various immune cell functions in vitro, highlighting its potential as a modulator of inflammatory responses.
| Cell Type | Assay | Key Findings | Reference |
| Human Raji cells | Inhibition of proteasome subunit β5i | IC50 = 5.7 nM | [5] |
| Activated Monocytes | Cytokine Production | Blocks ~90% of IL-23 production; Blocks ~50% of TNF-α and IL-6 production. | [5] |
| T cells | Cytokine Production | Inhibits IFN-γ and IL-2 production. | [5] |
| CD4+ T cells | T-cell Differentiation | Suppresses Th1 and Th17 differentiation; Promotes regulatory T cell (Treg) development. | [6] |
In Vivo Efficacy: Preclinical Models of Autoimmune Disease
The therapeutic potential of ONX 0914 has been extensively evaluated in various animal models of autoimmune and inflammatory diseases.
| Disease Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Rheumatoid Arthritis | Mouse | Not specified | Reversal of disease signs, reduction in cellular infiltration, cytokine production, and autoantibody levels. | [5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (MOG35-55 induced) | 10 mg/kg, three times a week | Significantly later disease onset and lower disease severity. Strong reduction of cytokine-producing CD4+ cells in the brain and spinal cord. | [7][8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (PLP139-151 induced) | Not specified | Attenuated disease progression. | [8] |
| Psoriasis | Mouse (Card14ΔE138+/- and imiquimod-induced) | 10 mg/kg, subcutaneously | Significantly reduced skin thickness, inflammation scores, and pathological lesions. | [9] |
| Allergic Airway Inflammation | Mouse (Ovalbumin-induced) | 10 mg/kg, subcutaneously | Reduced Th2 response, eosinophil infiltration, and T-cell activation. | [4] |
| Immune Thrombocytopenia (ITP) | Mouse | 10 mg/kg | Increased platelet counts. | [3] |
This compound: An Overview of Available Information
This compound is commercially available and described as an LMP7 inhibitor.[7] The sole scientific reference associated with this compound is the patent WO2014086701A1, titled "Substituted thiazole compounds."[7] Despite extensive searches of scientific literature and patent databases, no public experimental data detailing its efficacy, such as IC50 values, selectivity profile, or performance in in vitro or in vivo models, could be retrieved.
The absence of this critical information prevents a meaningful and objective comparison of the efficacy of this compound with that of ONX 0914.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of ONX 0914.
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the effect of an inhibitor on the production of pro-inflammatory cytokines by human immune cells.
-
Protocol:
-
Isolate PBMCs from healthy human donors.
-
Pre-incubate the PBMCs with varying concentrations of the inhibitor (e.g., ONX 0914) or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-23) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[2]
-
In Vitro T-Cell Differentiation Assay
-
Objective: To determine the impact of an inhibitor on the differentiation of naive CD4+ T cells into specific T helper subsets (e.g., Th1, Th17, Treg).
-
Protocol:
-
Isolate naive CD4+ T cells from the spleens of mice.
-
Culture the cells in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
Add specific cytokine cocktails to the culture medium to induce differentiation into the desired T helper subset (e.g., IL-12 and anti-IL-4 for Th1; TGF-β and IL-6 for Th17).
-
Treat the cells with the inhibitor (e.g., ONX 0914) or vehicle control.
-
Culture the cells for several days.
-
Analyze the differentiated T-cell populations by intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17) or by measuring the secretion of signature cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) using flow cytometry or ELISA.[6]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Objective: To evaluate the in vivo efficacy of an inhibitor in a mouse model of multiple sclerosis.
-
Protocol:
-
Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin to enhance the immune response.
-
Treat the mice with the inhibitor (e.g., ONX 0914 at 10 mg/kg) or vehicle control according to a specified dosing schedule (e.g., three times a week starting from the day of immunization).
-
Monitor the mice daily for clinical signs of EAE and score the disease severity based on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, etc.).
-
At the end of the experiment, isolate tissues such as the brain and spinal cord for histological analysis of inflammation and demyelination, and for immunological analysis of infiltrating immune cells.[8][10]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind the conducted experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Highly Selective LMP7 Inhibitors: PRN1126 and M3258
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for autoimmune diseases and hematological malignancies, the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) has emerged as a compelling target. Selective inhibition of LMP7 offers the potential for therapeutic intervention with a more favorable safety profile compared to broader proteasome inhibitors. This guide provides a detailed comparison of two potent and highly selective LMP7 inhibitors: PRN1126 and M3258.
It is important to note that the initially requested comparison with "Lmp7-IN-2" could not be completed as no publicly available information or scientific literature could be found for a compound with this designation. Therefore, M3258, a well-characterized and highly selective LMP7 inhibitor, has been chosen as a suitable alternative for a comprehensive comparative analysis with PRN1126.
Quantitative Selectivity Profile
The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. Both PRN1126 and M3258 have been demonstrated to be highly selective for the LMP7 subunit of the immunoproteasome over the catalytic subunits of the constitutive proteasome and other immunoproteasome subunits. The following table summarizes their inhibitory potency (IC50) against various proteasome subunits as determined by in vitro biochemical assays.
| Target Subunit | PRN1126 IC50 (nM) | M3258 IC50 (nM) | Proteasome Type | Catalytic Activity |
| LMP7 (β5i) | 7.2 ± 1.3 (human IP) [1] | 4.1 (human) [2][3] | Immunoproteasome | Chymotrypsin-like |
| 16 ± 3 (mouse IP) [1] | ||||
| LMP2 (β1i) | >10,000[1] | >30,000[2] | Immunoproteasome | Caspase-like |
| MECL-1 (β2i) | >10,000[1] | >30,000[2] | Immunoproteasome | Trypsin-like |
| β5c | 210 ± 80 (human CP)[1] | 2,519[2] | Constitutive Proteasome | Chymotrypsin-like |
| β1c | >10,000[1] | >30,000[2] | Constitutive Proteasome | Caspase-like |
| β2c | >10,000[1] | >30,000[2] | Constitutive Proteasome | Trypsin-like |
IP: Immunoproteasome; CP: Constitutive Proteasome
As the data indicates, both compounds exhibit nanomolar potency against LMP7 while displaying significantly weaker or no activity against other proteasome subunits, highlighting their remarkable selectivity.
Experimental Methodologies
The determination of the inhibitory activity and selectivity of PRN1126 and M3258 relies on robust biochemical and cellular assays. Below are detailed protocols for the key experiments cited.
Biochemical Proteasome Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified proteasome complexes.
-
Objective: To determine the IC50 values of inhibitors against the catalytic subunits of the immunoproteasome and constitutive proteasome.
-
Materials:
-
Purified human or mouse 20S immunoproteasome and constitutive proteasome.
-
Fluorogenic peptide substrates specific for each catalytic activity:
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).
-
Test compounds (PRN1126, M3258) serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Purified proteasomes are diluted in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis.
-
The proteasome solution is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each compound concentration is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Target Engagement Assay
This assay measures the inhibition of proteasome activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
-
Objective: To assess the potency of inhibitors in blocking LMP7 activity in intact cells.
-
Materials:
-
Cell lines expressing the immunoproteasome (e.g., human multiple myeloma cell lines like MM.1S or U266B1).[4]
-
Cell culture medium and supplements.
-
Test compounds (PRN1126, M3258) serially diluted in DMSO.
-
Cell-permeable fluorogenic substrate for chymotrypsin-like activity (e.g., MeO-Suc-GLF-AMC).[1]
-
Lysis buffer.
-
96-well or 384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cells are seeded in multi-well plates and cultured to allow for adherence and growth.
-
The cells are then treated with various concentrations of the test compound or DMSO for a defined period (e.g., 1-2 hours).
-
Following incubation with the inhibitor, the cell-permeable fluorogenic substrate is added to the culture medium.
-
Alternatively, after inhibitor treatment, cells can be washed and lysed, and the lysate is then assayed for proteasome activity using a standard fluorogenic substrate as described in the biochemical assay.
-
Fluorescence is measured over time to determine the rate of substrate cleavage.
-
The percentage of inhibition is calculated relative to the DMSO-treated control cells.
-
Cellular IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response model.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context in which these inhibitors function and the methods used to evaluate them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Ubiquitin-Proteasome Pathway and Site of LMP7 Inhibition.
Caption: Experimental Workflows for Proteasome Inhibitor Evaluation.
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Validating Cellular Target Engagement of Lmp7 Inhibitors: A Comparative Guide
In the realm of targeted therapeutics, particularly for autoimmune diseases and hematological malignancies, the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i) has emerged as a compelling target. Selective inhibition of LMP7 offers a promising strategy to modulate immune responses with potentially fewer side effects than broader proteasome inhibitors. This guide provides a comparative overview of the cellular target engagement validation for a representative selective LMP7 inhibitor, M3258, alongside other proteasome inhibitors.
Disclaimer: Information regarding a specific molecule designated "Lmp7-IN-2" was not publicly available at the time of this writing. Therefore, this guide utilizes the publicly available data for the potent and selective LMP7 inhibitor M3258 as a representative example to illustrate the principles and methodologies of target engagement validation in cells.
Comparative Inhibitor Activity
The validation of a targeted inhibitor begins with quantifying its potency and selectivity in a cellular context. The following table summarizes the inhibitory activity of M3258 against various proteasome subunits and compares it to less selective, clinically approved proteasome inhibitors.
| Compound | Target Subunit | Cellular IC50 (nmol/L) | Cell Line |
| M3258 | LMP7 (β5i) | 2 - 37 | MM.1S, U266B1, PBMCs |
| β5 | >2,500 | ||
| LMP2 (β1i) | >30,000 | ||
| MECL-1 (β2i) | >30,000 | ||
| β1 | >30,000 | ||
| β2 | >30,000 | ||
| Bortezomib | LMP7 (β5i) | Comparable to M3258 | Not specified |
| Also potently inhibits other proteasome subunits | |||
| Ixazomib | LMP7 (β5i) | Comparable to M3258 | Not specified |
| Also potently inhibits other proteasome subunits | |||
| Carfilzomib | LMP7 (β5i) | Comparable to M3258 | Not specified |
| Also potently inhibits other proteasome subunits |
This data is compiled from a study on M3258 and highlights its high selectivity for the LMP7 subunit compared to other proteasome inhibitors which exhibit broader activity[1].
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is crucial. This is typically achieved through a combination of assays that measure the direct interaction with the target, the inhibition of its enzymatic activity, and the downstream cellular consequences of this inhibition.
Cellular Proteasome Activity Assay
This assay directly measures the enzymatic activity of specific proteasome subunits in cell lysates after treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment: Seed human multiple myeloma cell lines (e.g., MM.1S) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 10,000 to 20,000 cells per well. Treat the cells with a dilution series of the test compound (e.g., M3258) or DMSO as a vehicle control for 2 hours.
-
Cell Lysis: Add 50 µL of lysis buffer (100 mmol/L HEPES pH 7.6, 60 mmol/L MgSO4, 1 mmol/L EDTA, and 40 µg/mL digitonin) supplemented with a fluorogenic peptide substrate specific for the proteasome subunit of interest. For LMP7, the substrate (Ac-ANW)2R110 is used at a final concentration of 10 µmol/L[1][2].
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time using a plate reader. The cleavage of the substrate by the active proteasome subunit releases a fluorophore, leading to an increase in fluorescence.
-
Data Analysis: Calculate the rate of substrate cleavage and normalize it to the DMSO-treated control. Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Downstream Effects
Inhibition of the proteasome leads to an accumulation of ubiquitinated proteins. Western blotting can be used to detect this downstream effect, providing further evidence of target engagement.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor as described above. After the treatment period, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 5-10 µg) by SDS-PAGE on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane[1].
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or Odyssey Blocking Buffer) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for ubiquitinated proteins and normalize to a loading control such as β-actin or GAPDH.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
General Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins[3][4].
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing the non-denatured, stabilized protein) from the precipitated proteins by centrifugation[3][4].
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using a method like western blotting or ELISA[3].
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Validation Process
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in target engagement validation.
Caption: The Ubiquitin-Proteasome System and the site of action for LMP7 inhibitors.
Caption: Experimental workflow for determining the cellular IC50 of an LMP7 inhibitor.
Caption: Logical framework for validating LMP7 target engagement in a cellular context.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Lmp7-IN-2 vs. M3258 for LMP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors targeting the Low Molecular Mass Polypeptide 7 (LMP7), also known as the β5i subunit of the immunoproteasome: Lmp7-IN-2 and M3258. The immunoproteasome is a critical component of the ubiquitin-proteasome system, primarily expressed in hematopoietic cells, and plays a key role in protein degradation, antigen presentation, and cytokine production. Its involvement in various malignancies and autoimmune diseases has made it an attractive therapeutic target.
This comparison aims to summarize the available biochemical and cellular data for both compounds to aid researchers in selecting the appropriate tool for their studies.
I. Quantitative Data Summary
A significant disparity exists in the publicly available data for this compound and M3258. While M3258 has been extensively characterized in the scientific literature, data for this compound is sparse.
| Parameter | M3258 | This compound |
| Target | LMP7 (β5i subunit of the immunoproteasome) | LMP7 |
| Mechanism of Action | Reversible inhibitor | Inhibitor |
| Biochemical Potency (IC50) | 3.6 nM[1] | Data not available |
| Cellular Potency (IC50) | 3.4 nM (in multiple myeloma cells)[1] | Data not available |
| Selectivity | Highly selective for LMP7 (>600-fold over other proteasome subunits)[2] | Data not available |
| Oral Bioavailability | Orally bioavailable[1][3][4][5] | Data not available |
| Reported Biological Effects | - Strong antitumor efficacy in multiple myeloma models[1][4][6] - Induces apoptosis in cancer cells[1][4] - Modulates the tumor microenvironment[7] | - Suggested for use in inflammatory diseases and disorders[8][9] |
II. Experimental Protocols
Detailed experimental protocols for M3258 have been published. While specific protocols for this compound are not available, the following standard assays are typically used to characterize LMP7 inhibitors.
A. Biochemical LMP7 Inhibition Assay (for M3258)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified immunoproteasome.
-
Materials:
-
Purified human 20S immunoproteasome
-
Fluorogenic peptide substrate specific for LMP7 (e.g., Ac-ANW-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)
-
Test compounds (M3258) and vehicle control (e.g., DMSO)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the purified immunoproteasome to the wells of the 384-well plate.
-
Add the diluted test compound or vehicle control to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic LMP7 substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
B. Cellular LMP7 Activity Assay (for M3258)
This assay measures the ability of a compound to inhibit LMP7 activity within living cells.
-
Materials:
-
Cell line expressing the immunoproteasome (e.g., multiple myeloma cell lines like MM.1S)[1]
-
Cell culture medium and reagents
-
Test compounds (M3258) and vehicle control
-
Lysis buffer containing a cell-permeable fluorogenic LMP7 substrate
-
96-well plates
-
Luminescence or fluorescence plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 2 hours).
-
Lyse the cells by adding the lysis buffer containing the LMP7 substrate.
-
Incubate the plate to allow for the enzymatic reaction to proceed.
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percentage of LMP7 activity inhibition relative to the vehicle-treated cells.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentrations.
-
C. Proteasome Subunit Selectivity Assay
This assay is crucial to determine if the inhibitor is specific to LMP7 or if it also inhibits other proteasome subunits (constitutive: β1, β2, β5; immunoproteasome: LMP2, MECL-1).
-
Procedure:
-
The biochemical inhibition assay described in section II.A is performed in parallel using purified constitutive proteasomes and immunoproteasomes.
-
Different fluorogenic substrates specific for each subunit are used (e.g., Ac-PAL-AMC for LMP2, Suc-LLVY-AMC for β5/LMP7).
-
The IC50 values for the test compound against each subunit are determined.
-
Selectivity is calculated as the ratio of the IC50 value for the off-target subunit to the IC50 value for the target subunit (LMP7). A higher ratio indicates greater selectivity. M3258, for instance, shows weak activity against the constitutive proteasome subunit β5 (mean IC50=2519 nM) compared to its potent inhibition of LMP7 (mean IC50=4.1 nM).[1]
-
III. Signaling Pathway and Experimental Workflow Visualization
A. LMP7 Signaling in Antigen Presentation
The following diagram illustrates the role of the immunoproteasome, and specifically the LMP7 subunit, in the MHC Class I antigen presentation pathway.
Caption: Role of LMP7 in MHC Class I antigen presentation and its inhibition.
B. Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of an LMP7 inhibitor.
Caption: Standard workflow for preclinical characterization of LMP7 inhibitors.
IV. Conclusion
M3258 is a well-documented, potent, and highly selective LMP7 inhibitor with demonstrated in vivo activity, making it a valuable tool for studying the therapeutic potential of immunoproteasome inhibition in cancer.[1][3][4][5][6] In contrast, this compound is commercially available but lacks published data on its potency, selectivity, and biological effects. Researchers should exercise caution when interpreting results using this compound without independent characterization. For studies requiring a well-defined pharmacological tool, M3258 is currently the superior choice based on the wealth of available data. Further research is needed to fully characterize this compound and establish its utility as a specific LMP7 inhibitor.
References
- 1. embopress.org [embopress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Lmp7 Inhibition in Diverse Cancer Types: A Guide for Researchers
A comprehensive review of the therapeutic potential of targeting the immunoproteasome subunit Lmp7 across various malignancies. This guide provides a comparative analysis of key Lmp7 inhibitors, their mechanisms of action, and supporting experimental data to inform future research and drug development.
Note on Lmp7-IN-2: Extensive literature searches did not yield specific information on a compound designated "this compound." Therefore, this guide provides a comparative analysis of well-characterized Lmp7 inhibitors, such as ONX-0914 and M3258, as representative agents targeting this subunit. The principles and findings discussed are expected to be broadly applicable to selective Lmp7 inhibition.
Introduction to Lmp7 as a Therapeutic Target in Cancer
The immunoproteasome is a specialized form of the proteasome that plays a crucial role in processing proteins for antigen presentation and is highly expressed in hematopoietic cells.[1][2] Its catalytic subunits, including Low Molecular Mass Polypeptide 7 (Lmp7 or β5i), are often overexpressed in various cancer types, particularly those of hematological origin and solid tumors with significant immune infiltration.[2][3] This overexpression makes Lmp7 an attractive target for cancer therapy. Inhibition of Lmp7 can lead to the accumulation of ubiquitinated proteins, induction of apoptosis, and modulation of the tumor microenvironment.[3] The role of Lmp7 can be dichotomous, exhibiting both pro- and anti-tumorigenic functions depending on the cancer type.[4]
Comparative Efficacy of Lmp7 Inhibitors Across Cancer Types
The therapeutic efficacy of Lmp7 inhibitors varies across different cancer cell lines and in vivo models. This section summarizes the available quantitative data for two prominent Lmp7 inhibitors, ONX-0914 and M3258.
Table 1: In Vitro Efficacy of Lmp7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| M3258 | Multiple Myeloma | MM.1S | 2.2 | [5] |
| Multiple Myeloma | U266B1 | 4.4 | [5] | |
| Triple-Negative Breast Cancer | SUM149 | ~1000 | [3] | |
| Inflammatory Breast Cancer | SUM190 | ~1000 | [3] | |
| ONX-0914 | Colorectal Cancer | Not Specified | Not Specified | [1] |
| Glioblastoma | LN229, GBM 8401, U87MG | Not Specified | Not Specified |
Note: Specific IC50 values for ONX-0914 in colorectal and glioblastoma cell lines were not explicitly stated in the provided search results, though its activity was demonstrated.
Table 2: In Vivo Efficacy of Lmp7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| M3258 | Multiple Myeloma | U266B1 Xenograft | 1 and 10 mg/kg, oral, daily | Sustained tumor regression | [6] |
| ONX-0914 | Colorectal Cancer | ApcMin/+ Mouse | 10 mg/kg, s.c., every other day | Significant reduction in tumor numbers | [1] |
| Melanoma | B16-F10 Syngeneic | Not Specified | Accelerated tumor growth in Lmp7-deficient mice | [4] |
Mechanism of Action of Lmp7 Inhibitors
The primary mechanism of action of Lmp7 inhibitors is the selective blockage of the chymotrypsin-like activity of the immunoproteasome.[1] This leads to a cascade of downstream effects that contribute to their anti-cancer activity.
Signaling Pathways Affected by Lmp7 Inhibition
Inhibition of Lmp7 has been shown to induce apoptosis through the activation of caspases and the accumulation of pro-apoptotic proteins like Bax.[2] Furthermore, it can modulate the tumor microenvironment by affecting cytokine production and the function of immune cells.[1][3] For instance, in triple-negative breast cancer, the Lmp7 inhibitor M3258 was shown to reduce the abundance of M2 macrophages and activate CD8+ T cells.[3]
References
- 1. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
